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  • Product: 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
  • CAS: 1249679-72-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine" is not extensively characterized in publicly available scientific literature. The pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine" is not extensively characterized in publicly available scientific literature. The precise substitution pattern of the dimethyl groups on the triazole ring is undefined in the topic query. This guide will focus on the core chemical scaffold of 3-(1H-1,2,4-triazol-1-yl)piperidine , providing expert analysis and data-driven predictions for a representative and chemically probable isomer, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine . The principles, protocols, and potential applications discussed herein are grounded in established chemical literature for analogous structures.

Introduction: A Scaffold of Pharmacological Promise

The fusion of a piperidine ring and a 1,2,4-triazole moiety creates a heterocyclic scaffold of significant interest in medicinal chemistry. Piperidine is a ubiquitous fragment in pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile synthetic handle.[1] The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering metabolic stability and a unique arrangement of hydrogen bond donors and acceptors. This five-membered aromatic heterocycle is the cornerstone of numerous clinically successful drugs, including antifungal and anticonvulsant agents.[2][3][4]

The direct linkage of these two rings at the 3-position of the piperidine creates a chiral center and a specific three-dimensional architecture. The addition of dimethyl groups to the triazole ring, as in the titular compound, is expected to modulate lipophilicity, steric profile, and metabolic stability, offering a nuanced tool for fine-tuning drug-like properties. This guide provides a comprehensive technical overview of this chemical class, synthesizing available data with predictive analysis to support research and development efforts.

Molecular Structure and Physicochemical Properties

The core structure consists of a piperidine ring substituted at the 3-position with a 1,2,4-triazole ring linked via its N1 atom. For the purposes of this guide, we will consider the 3,5-dimethyl substituted analog as a representative example.

Caption: Structure of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine.

Table 1: Physicochemical Property Comparison
Property3-(1H-1,2,4-triazol-1-yl)piperidine3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine (Predicted)Justification for Prediction
CAS Number 774511-83-0[5]Not AvailableThis specific isomer is not indexed in major databases.
Molecular Formula C₇H₁₂N₄[5]C₉H₁₆N₄Addition of two methyl (CH₃) groups.
Molecular Weight 152.20 g/mol 180.25 g/mol Calculated based on the molecular formula.
Topological Polar Surface Area (TPSA) 53.6 Ų[6]~53.6 ŲTPSA is primarily determined by heteroatoms; alkyl substitution has a minimal effect.
Predicted XlogP ~0.0 - 0.5[7]~1.0 - 1.5Each methyl group typically increases the logP value by approximately 0.5 units.

Synthesis and Reactivity

The construction of the C-N bond between the piperidine and triazole rings is the key synthetic challenge. Based on established methodologies for N-arylation of azoles, a copper-catalyzed cross-coupling reaction represents a robust and logical approach.[8][9][10] This strategy offers high regioselectivity for the desired N1-substituted triazole isomer.

Proposed Synthetic Pathway: Copper-Catalyzed N-Arylation

The synthesis begins with the protection of the piperidine nitrogen, followed by halogenation at the 3-position. The resulting 3-halopiperidine derivative is then coupled with 3,5-dimethyl-1H-1,2,4-triazole using a copper catalyst. A final deprotection step yields the target compound.

G cluster_0 Step 1: Protection & Halogenation cluster_1 Step 2: Cu-Catalyzed Coupling cluster_2 Step 3: Deprotection start 3-Hydroxypiperidine boc_piperidine N-Boc-3-hydroxypiperidine start->boc_piperidine Boc₂O, Base bromo_piperidine N-Boc-3-bromopiperidine boc_piperidine->bromo_piperidine PBr₃ or CBr₄, PPh₃ coupled_product N-Boc-3-(3,5-dimethyl- 1H-1,2,4-triazol-1-yl)piperidine bromo_piperidine->coupled_product triazole 3,5-Dimethyl-1,2,4-triazole triazole->coupled_product  CuI, Ligand (e.g., DMEDA)  Base (e.g., K₂CO₃), Solvent (e.g., DMF) final_product 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine coupled_product->final_product Acid (e.g., TFA or HCl) in Solvent (e.g., DCM)

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Predictive)

Objective: To synthesize 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine via copper-catalyzed N-arylation.

  • Preparation of N-Boc-3-bromopiperidine:

    • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the bromo intermediate.

      • Causality: This Appel-type reaction is a reliable method for converting secondary alcohols to the corresponding bromides with inversion of stereochemistry.

  • Copper-Catalyzed Coupling:

    • To an oven-dried flask, add CuI (0.1 eq), 3,5-dimethyl-1H-1,2,4-triazole (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous DMF, followed by N,N'-dimethylethylenediamine (DMEDA) ligand (0.2 eq) and the N-Boc-3-bromopiperidine (1.0 eq).

    • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours.

    • Self-Validation: Monitor the consumption of the starting materials by LC-MS. The appearance of a new peak with the expected mass of the coupled product confirms reaction progress.

    • After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to isolate the Boc-protected product.

  • Boc Deprotection:

    • Dissolve the purified coupled product in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

    • Concentrate the mixture in vacuo. Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid.

    • Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate to yield the final product, which can be further purified if necessary.

Predicted Spectral Analysis

The structural confirmation of the synthesized molecule relies on a combination of spectroscopic methods. The following are predicted data for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine.

Technique Predicted Spectral Features
¹H NMR δ (ppm): 8.0-8.2 (s, 1H, triazole C-H), 3.5-4.5 (m, 1H, piperidine C3-H), 2.5-3.5 (m, 4H, piperidine C2-H, C6-H), 2.4 (s, 3H, triazole-CH₃), 2.3 (s, 3H, triazole-CH₃), 1.5-2.2 (m, 4H, piperidine C4-H, C5-H), 1.5-2.5 (br s, 1H, piperidine N-H). Chemical shifts are highly dependent on the solvent used.[11][12]
¹³C NMR δ (ppm): 160-165 (triazole C3-CH₃), 150-155 (triazole C5-CH₃), 140-145 (triazole C-H), 55-65 (piperidine C3), 45-55 (piperidine C2, C6), 20-30 (piperidine C4, C5), 10-15 (triazole-CH₃).
FT-IR ν (cm⁻¹): 3200-3400 (N-H stretch, piperidine), 2850-3000 (C-H stretch, aliphatic), 1500-1600 (C=N stretch, triazole ring), 1200-1300 (C-N stretch).[11][13]
Mass Spec. [M+H]⁺: Expected m/z = 181.1453 for C₉H₁₇N₄⁺.

Pharmacological Potential and Structure-Activity Relationships

The 3-(1,2,4-triazol-1-yl)piperidine scaffold is a privileged structure in drug discovery, combining two pharmacologically significant heterocycles.

cluster_piperidine Piperidine Moiety cluster_triazole 1,2,4-Triazole Moiety cluster_applications Potential Biological Activities center 3-(Triazolyl)piperidine Core Scaffold p1 Improves Solubility center->p1 Contributes to 'Drug-Likeness' t1 Metabolically Stable center->t1 Provides Pharmacophore Features app1 Antifungal (CYP51 Inhibition) center->app1 Informed by Literature on Triazole Derivatives app2 Anticonvulsant (GABAergic Modulation) center->app2 app3 Antibacterial center->app3 app4 Anticancer (Enzyme Inhibition) center->app4 p2 Provides 3D Vector p3 N-H for Substitution (Modulates PK/PD) t2 H-Bond Acceptor/Donor t3 Amide/Ester Bioisostere

Caption: Logical relationship between the core scaffold and its potential in drug discovery.

  • Antifungal Activity: 1,2,4-triazoles are the chemical foundation for blockbuster antifungal drugs that act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis.[2] The specific geometry of the triazolyl-piperidine scaffold could be explored for novel interactions within the CYP51 active site.

  • Anticonvulsant Properties: Numerous compounds featuring a 1,2,4-triazole ring have demonstrated potent anticonvulsant activity, often through modulation of GABAergic systems.[4] The piperidine moiety can be functionalized to enhance affinity for CNS targets.

  • Antibacterial and Anticancer Potential: Derivatives of this scaffold have been investigated for a wide array of activities, including antibacterial and anticancer applications.[2][14] The ability to easily modify both the piperidine nitrogen and introduce various substituents on the triazole ring makes this a versatile template for library synthesis and screening.

Structure-Activity Relationship (SAR) Insights:

  • Piperidine N1-Substitution: The secondary amine of the piperidine is the most obvious point for chemical modification. Acylation or alkylation at this position can dramatically alter the compound's physicochemical properties, target affinity, and pharmacokinetic profile.

  • Triazole Substitution: The two methyl groups in the target compound increase lipophilicity compared to the parent structure. This may enhance membrane permeability but could also increase binding to off-target hydrophobic pockets. Exploring other substituents (e.g., halogens, ethers) on the triazole ring is a logical next step for lead optimization.

  • Stereochemistry: The C3 position of the piperidine is a stereocenter. The (R)- and (S)-enantiomers will likely exhibit different biological activities and metabolic profiles, necessitating stereoselective synthesis or chiral separation for advanced drug development.

Safety and Handling

While specific toxicity data for 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is unavailable, data for the parent compound, 3-(1H-1,2,4-triazol-1-yl)piperidine , provides a basis for handling precautions.

  • Hazard Classification:

    • Skin Irritation (Category 2)[5]

    • Serious Eye Damage (Category 1)[5]

    • Specific target organ toxicity — single exposure (Category 3), may cause drowsiness or dizziness[5]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

    • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion and Future Directions

The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine structure represents a promising, albeit under-characterized, chemical entity. By combining the favorable ADME properties of the piperidine ring with the proven pharmacological utility of the 1,2,4-triazole core, this scaffold is a compelling starting point for the development of novel therapeutics. The addition of dimethyl groups provides a specific lipophilic and steric profile that warrants further investigation.

Future research should focus on the definitive, regioselective synthesis and full spectroscopic characterization of specific isomers (e.g., 3,5-dimethyl). Following this, a systematic biological evaluation against a panel of targets, particularly fungal enzymes, CNS receptors, and cancer-related kinases, would be a critical step in unlocking the therapeutic potential of this versatile molecular architecture.

References

  • NextSDS. (n.d.). 3-(1H-1,2,4-triazol-1-yl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride. Retrieved from [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]

  • Gomha, S. M., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]

  • Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Retrieved from [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Retrieved from [Link]

  • DTIC. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Retrieved from [Link]

  • Ahmed, S.T., & Rasool, S.R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • Loganathan, C. G., et al. (2023). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2006). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences.
  • PubChemLite. (n.d.). 3-(1h-1,2,4-triazol-1-yl)piperidine. Retrieved from [Link]

  • Koldobskii, G. I., & Pevzner, M. S. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole.
  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • ResearchGate. (2008). (PDF) Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
  • PubChem. (n.d.). 3-(1H-1,2,3-Triazol-1-yl)piperidine. Retrieved from [Link]

  • Shah, P., & Nagarkar, S. (2014).
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Organic Chemistry International. (2015). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
  • Shabtai, K., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Zahmatkesh, S., et al. (2015). 1,4-Dihydroxyanthraquinone–copper(ii)

Sources

Exploratory

Technical Whitepaper: 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine in Modern Drug Discovery

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Preclinical Drug Development Professionals. Executive Summary In contemporary medicinal chemistry, the shift toward sp3 -enriched scaffolds has drive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Preclinical Drug Development Professionals.

Executive Summary

In contemporary medicinal chemistry, the shift toward sp3 -enriched scaffolds has driven the demand for highly functionalized, conformationally diverse building blocks. 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS: 1249679-72-8) represents a premium intermediate that strategically combines the basicity and solubility-enhancing properties of a piperidine ring with the bioisosteric utility of a 1,2,4-triazole [1].

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a modular cassette for late-stage functionalization. This whitepaper deconstructs the physicochemical rationale behind this specific scaffold, outlines its structural advantages, and provides a self-validating experimental protocol for its integration into high-throughput library synthesis.

Physicochemical Profiling & Structural Rationale

The utility of a building block is dictated by its physicochemical properties and how it projects functional groups into a target's binding pocket.

Quantitative Data Summary

The following table summarizes the core metrics of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine[1, 3], highlighting its suitability for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

PropertyValueScientific Rationale & Impact
CAS Number 1249679-72-8Unique registry identifier for commercial sourcing.
Molecular Formula C₉H₁₆N₄Low molecular weight ensures minimal penalty to overall ligand efficiency.
Molecular Weight 180.25 g/mol Ideal fragment size; leaves ample "molecular weight budget" for further elaboration.
Hydrogen Bond Donors 1The secondary amine (piperidine NH) serves as the primary synthetic handle.
Hydrogen Bond Acceptors 3Triazole nitrogens act as potent HBAs for interacting with kinase hinge regions or receptor pockets.
Rotatable Bonds 1The single C-N bond linking the rings maintains a degree of conformational restriction.
The "Why": Mechanistic Advantages of the Scaffold
  • The Piperidine Core: Piperidine is a privileged scaffold in pharmacology [2]. It acts as a basic center (pKa ~9-10), which is critical for forming stable hydrochloride salts, thereby improving aqueous solubility and oral bioavailability.

  • C3 vs. C4 Substitution: Unlike 4-substituted piperidines which possess a plane of symmetry, substitution at the 3-position introduces a chiral center. This chirality alters the exit vector of the triazole appendage, allowing medicinal chemists to probe unique topological spaces within a protein binding site that symmetric molecules cannot reach.

  • The 3,5-Dimethyl-1,2,4-Triazole Motif: The 1,2,4-triazole is a classic bioisostere for amide bonds, offering superior metabolic stability against amidases. The addition of the 3,5-dimethyl groups provides critical steric shielding. This shielding protects the electron-rich triazole core from oxidative metabolism (e.g., by Cytochrome P450 enzymes) while locking the dihedral angle between the piperidine and triazole rings to minimize entropic penalties upon target binding.

Pharmacophore A Piperidine Core (Basic Amine, Solubilizer) B C3 Chiral Node (Vector Projection) A->B C 1,2,4-Triazole (Amide Bioisostere, HBA) B->C D 3,5-Dimethyl Groups (Steric Shielding) C->D

Caption: Pharmacophore mapping of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine highlighting functional domains.

Synthetic Methodologies & Workflows

To maximize the value of this building block, it is most commonly subjected to Reductive Amination or Buchwald-Hartwig Cross-Coupling via the secondary piperidine nitrogen.

Below is a field-proven, self-validating protocol for the reductive amination of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine with a target aldehyde. This method is designed to prevent over-reduction while ensuring high conversion rates.

Step-by-Step Reductive Amination Protocol

Causality of Reagent Selection: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the starting unreacted aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts.

Step 1: Imine Formation (Pre-activation)

  • Charge a dry 20 mL scintillation vial with 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine (1.0 eq, 0.5 mmol).

  • Add 5 mL of anhydrous 1,2-Dichloroethane (DCE). Why DCE? It provides a higher boiling point than DCM and excellent solubility for both the amine and the borohydride species.

  • Add the target aldehyde (1.1 eq, 0.55 mmol) followed by glacial acetic acid (1.5 eq). The acid acts as a catalyst to protonate the intermediate hemiaminal, driving the dehydration step to form the reactive iminium ion.

  • Stir at room temperature for 1 hour.

Step 2: Selective Reduction 5. Add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) in a single portion. 6. Stir the reaction mixture at room temperature for 12–16 hours under a nitrogen atmosphere.

Step 3: Self-Validating In-Process Control (IPC) 7. Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. 8. Success Criteria: The chromatogram must show >95% consumption of the starting piperidine mass (m/z 181.1 [M+H]⁺) and the appearance of the target tertiary amine mass. If unreacted amine remains, add an additional 0.5 eq of NaBH(OAc)₃ and stir for 2 hours.

Step 4: Quench and Extraction 9. Quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂) will occur. 10. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). 11. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via Preparative HPLC using a C18 column. Use a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). Why TFA? TFA ion-pairs with the highly basic piperidine nitrogen, preventing peak tailing and ensuring sharp chromatographic resolution.

Workflow Step1 Step 1: Imine Formation Amine + Aldehyde + AcOH in DCE Step2 Step 2: Selective Reduction Add NaBH(OAc)3 (1.5 eq) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quench & Prep-HPLC Purify with 0.1% TFA modifier Step3->Step4

Caption: Experimental workflow for the reductive amination of the piperidine scaffold.

Conclusion

3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS: 1249679-72-8) is a sophisticated, highly versatile building block. By leveraging the basicity of the piperidine core and the metabolic stability of the sterically shielded triazole, medicinal chemists can rapidly generate robust, sp3 -rich libraries. Strict adherence to self-validating protocols, such as LC-MS tracked reductive amination, ensures high-fidelity library generation crucial for modern hit-to-lead campaigns.

References

Foundational

Architecting Efficacy: A Technical Guide to the 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine Scaffold in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic deployment of nitrogen-rich heterocycles is essential for overcoming pharmacokinetic and pharmacodynamic bottlenecks. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of nitrogen-rich heterocycles is essential for overcoming pharmacokinetic and pharmacodynamic bottlenecks. As a Senior Application Scientist, I frequently utilize the 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine scaffold (specifically the 3,5-dimethyl isomer, CAS: 1249679-72-8)[1] as a highly privileged pharmacophore. By fusing the basicity and conformational flexibility of a piperidine ring with the metabolic stability and hydrogen-bonding capacity of a 1,2,4-triazole, this building block serves as a critical foundation for developing autotaxin inhibitors[2], novel fluoroquinolone antibiotics[3], and histamine receptor modulators[4].

This whitepaper provides an in-depth analysis of the structural dynamics, synthetic integration, and pharmacological utility of this compound, complete with self-validating experimental protocols.

Physicochemical Profiling & Structural Causality

The efficacy of this molecule is rooted in its precise structural parameters. The piperidine ring adopts a chair conformation, projecting the triazole substituent into either an equatorial or axial vector depending on the target binding pocket's steric requirements. The dimethyl substitution on the triazole ring provides a critical steric shield that prevents oxidative metabolism by cytochrome P450 enzymes at the triazole C3/C5 positions—a common metabolic liability in unsubstituted triazoles.

Table 1: Quantitative Physicochemical Parameters

Data represents the core scaffold properties utilized for downstream predictive modeling.

PropertyValueCausality / Significance in Drug Design
Chemical Name 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidineCore structural identifier.
CAS Registry Number 1249679-72-8[1]Essential for commercial sourcing and library synthesis.
Molecular Formula C9H16N4[5]Balances lipophilicity and molecular weight.
Monoisotopic Mass 180.1375 Da[5]Low molecular weight allows for extensive downstream functionalization.
Predicted CCS ([M+H]+) 143.3 Ų[5]Collision Cross Section data aids in ion-mobility mass spectrometry (IM-MS) tracking.
H-Bond Donors 1 (Piperidine NH)Facilitates salt-bridge formation with acidic target residues.
H-Bond Acceptors 3 (Triazole Nitrogens)Engages hinge regions or coordinates with active-site metals.

Pharmacological Applications & Target Engagement Logic

The versatility of the piperidine-triazole linkage allows it to act as a bioisostere for amides and esters while providing superior hydrolytic stability.

  • Autotaxin (ATX) Inhibition : ATX is a secreted enzyme responsible for generating lysophosphatidic acid (LPA), a lipid mediator implicated in fibrosis and cancer. Piperidine-triazole derivatives exhibit potent ATX inhibition[2]. The basic piperidine nitrogen forms a critical salt bridge with acidic residues in the ATX active site, while the triazole acts as an amide bioisostere, engaging the zinc-binding network.

  • Antibacterial Fluoroquinolones : Substitution at the C7 position of the fluoroquinolone core with triazolyl-piperidines enhances activity against multidrug-resistant strains (e.g., MRSA)[3]. The triazole moiety increases cellular penetration and target affinity for bacterial DNA gyrase.

TargetEngagement cluster_molecule 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine Scaffold cluster_target Biological Target Pocket Pip Piperidine Ring (Basic Amine) Triazole 1,2,4-Triazole Core (H-Bond Acceptor) Pip->Triazole C3-N1 Linkage Asp Aspartate/Glutamate Residues Pip->Asp Salt Bridge / H-Bond Donor Dimethyl 3,5-Dimethyl Groups (Steric Shield) Triazole->Dimethyl C3/C5 Substitution Hinge Hinge Region / Water Network Triazole->Hinge Dipole Interaction / H-Bond Acceptor Hydrophobic Hydrophobic Pocket Dimethyl->Hydrophobic Van der Waals / Shape Fit

Logical relationship of pharmacophore features driving target engagement.

Validated Synthetic Workflow

To utilize this building block in library synthesis, a robust, scalable protocol is required. The following methodology details the synthesis of the core scaffold via nucleophilic substitution[6], ensuring high regioselectivity for the N1-alkylation of the 1,2,4-triazole.

SyntheticWorkflow Start N-Boc-3-hydroxypiperidine Act Hydroxyl Activation (MsCl, Et3N, DCM, 0°C) Start->Act Step 1: Mesylation Subst Nucleophilic Substitution (3,5-dimethyl-1H-1,2,4-triazole, K2CO3, 80°C) Act->Subst Step 2: SN2 Displacement Deprot Boc Deprotection (TFA, DCM, RT) Subst->Deprot Step 3: Acidic Cleavage Product 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine (TFA Salt) Deprot->Product Step 4: Isolation

Step-by-step synthetic workflow for the preparation of the piperidine-triazole scaffold.

Protocol: Synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Step 1: Hydroxyl Activation

  • Dissolve 1.0 eq of N-Boc-3-hydroxypiperidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.5 eq of triethylamine (Et₃N) and cool the system to 0°C.

  • Dropwise add 1.2 eq of methanesulfonyl chloride (MsCl).

    • Causality: Mesylation converts the poor hydroxyl leaving group into a highly reactive sulfonate ester, facilitating the subsequent SN2 displacement without requiring harsh conditions that might cleave the Boc group.

  • Stir for 2 hours, quench with water, extract the organic layer, and concentrate to yield the mesylate intermediate.

Step 2: Nucleophilic Substitution

  • Dissolve the mesylate in anhydrous dimethylformamide (DMF).

  • Add 1.2 eq of 3,5-dimethyl-1H-1,2,4-triazole and 2.0 eq of potassium carbonate (K₂CO₃).

  • Heat the reaction to 80°C for 12 hours.

    • Causality: DMF and heat are required to overcome the steric hindrance of the 3,5-dimethyl groups during N1-alkylation. The thermodynamic conditions favor the more stable N1-substituted product over the N4-substituted isomer.

  • Cool, dilute with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via silica flash chromatography.

Step 3: Boc Deprotection & Validation

  • Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour.

  • Concentrate under reduced pressure to yield the product as a TFA salt.

  • Self-Validating System : Confirm the N1-regioselectivity over N4-alkylation via 2D NOESY NMR. A cross-peak between the piperidine C3-proton and the triazole methyl protons confirms correct regiochemistry. Purity must be >95% by LC-MS before proceeding to biological assays.

In Vitro Validation: Autotaxin (ENPP2) Inhibition Assay

To validate the biological activity of derivatives synthesized from this scaffold, an enzymatic cleavage assay using the fluorogenic substrate FS-3 is the industry standard[2].

Protocol:
  • Enzyme Preparation : Dilute recombinant human Autotaxin (ENPP2) in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).

  • Compound Incubation : Dispense 10 µL of the test compound (serial dilutions in DMSO) into a 384-well black microplate. Add 20 µL of the ATX enzyme solution. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium before substrate competition begins, ensuring accurate IC₅₀ determination for slow-binding inhibitors.

  • Substrate Addition : Add 20 µL of 2 µM FS-3 substrate to initiate the reaction.

  • Detection & Validation : Measure fluorescence (Ex: 485 nm, Em: 528 nm) continuously for 45 minutes. Calculate the IC₅₀ based on the initial velocity of the reaction.

    • Self-Validating System : Calculate the Z'-factor for the assay plate using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio, ensuring the data is trustworthy for SAR modeling.

References

  • PubChemLite - 4-(dimethyl-1h-1,2,4-triazol-1-yl)piperidine (C9H16N4), Université du Luxembourg. 5

  • 88-3706-32 Enamine 化合物 250mg CAS No:1249679-72-8 EN300-71195, AS ONE Corporation. 1

  • KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same, Google Patents. 2

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents, PubMed / Bioorganic & Medicinal Chemistry Letters. 3

  • US8080566B1 - Carbazole inhibitors of histamine receptors for the treatment of disease, Google Patents. 4

  • Tahani Aeyad - Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry, White Rose eTheses Online. 6

Sources

Exploratory

Pharmacological Profiling of 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine: A Privileged Scaffold for GPCR Modulation

Executive Summary In modern medicinal chemistry, the transition from hit to lead often relies on the optimization of privileged pharmacophores. 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine represents a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from hit to lead often relies on the optimization of privileged pharmacophores. 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine represents a highly versatile, non-imidazole building block that has revolutionized the targeting of central nervous system (CNS) G protein-coupled receptors (GPCRs). Historically, drug development targeting the Histamine H3 Receptor (H3R) and Muscarinic Acetylcholine Receptors (mAChRs) was plagued by metabolic instability and off-target toxicity. By replacing traditional imidazole or oxadiazole rings with a 1,2,4-triazole linked to a basic piperidine core, researchers have unlocked a self-validating system for designing potent inverse agonists and multi-target directed ligands (MTDLs) with superior blood-brain barrier (BBB) penetrance.

This technical guide dissects the molecular mechanism of action of the piperidine-triazole scaffold, detailing the structural biology, signaling cascades, and the rigorous experimental workflows required to validate its pharmacological efficacy.

Molecular Pharmacology & Mechanism of Action

Histamine H3 Receptor (H3R) Inverse Agonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that is constitutively active; even in the absence of an endogenous ligand, it continuously signals through the Gi/o​ pathway to suppress adenylate cyclase (AC) activity and inhibit neurotransmitter release.

First-generation H3R ligands relied heavily on an imidazole ring to mimic endogenous histamine. However, imidazole strongly coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe hepatotoxicity and drug-drug interactions. The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine scaffold elegantly bypasses this liability (1)[1].

Mechanistic Causality:

  • The Piperidine Core (Orthosteric Anchoring): At physiological pH, the secondary amine of the piperidine ring is protonated. This positive charge forms an indispensable salt bridge with the highly conserved aspartate residue Asp114 (Asp3.32) in transmembrane domain 3 (TM3) of the H3R (2)[2].

  • The 1,2,4-Triazole Moiety (Hydrophobic & H-Bonding): The dimethyl-substituted triazole occupies a lipophilic sub-pocket near Glu206 (Glu5.46) (3)[3]. It acts as a potent hydrogen bond acceptor to stabilize the receptor in its inactive ( R ) conformation, acting as an inverse agonist . By shifting the equilibrium away from the active ( R∗ ) state, the scaffold disinhibits adenylate cyclase, leading to an accumulation of cAMP and subsequent release of acetylcholine and dopamine.

Muscarinic Receptor (M1/M4) Modulation

Beyond H3R, this exact structural motif is utilized to target muscarinic receptors in Alzheimer's disease models. Early muscarinic agonists like xanomeline utilized a 1,2,5-thiadiazole or 1,2,4-oxadiazole ring, which suffered from rapid metabolic cleavage. Bioisosteric replacement with a 1,2,4-triazole attached to a basic piperidine ring maintains the crucial hydrogen-bonding network required for M1/M4 receptor activation while conferring resistance to enzymatic degradation (4)[4].

Structural Biology & Signaling Cascade

The following diagram illustrates the intracellular signaling cascade triggered by the binding of the piperidine-triazole inverse agonist to the H3 receptor.

Pathway Ligand Piperidine-Triazole Scaffold (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds Asp114 (3.32) Gi Gi/o Protein (Inhibited State) H3R->Gi Blocks GPCR Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Catalytic Inhibition cAMP cAMP Accumulation AC->cAMP Increases Synthesis

Figure 1: Mechanism of H3R inverse agonism by triazole-piperidine derivatives.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action of compounds incorporating the 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine scaffold, a dual-assay system is required: a functional assay to prove inverse agonism, and a binding assay to quantify orthosteric affinity.

Protocol A: cAMP-Response Element (CRE) Luciferase Reporter Assay

Rationale: Because the H3R is Gαi/o​ coupled, agonism decreases cAMP, which is historically noisy to measure. By utilizing a CRE-driven luciferase reporter and stimulating the cells with Forskolin (an AC activator), we artificially raise the cAMP baseline. An inverse agonist will block the receptor's constitutive suppression of AC, resulting in a synergistic increase in cAMP and a robust luminescent signal (5)[5].

Step-by-Step Workflow:

  • Cell Line Generation: Transfect HEK-293T cells (chosen for their negligible endogenous H3R background) with human H3​R and a pGL4.29[luc2P/CRE/Hygro] reporter plasmid.

  • Plating: Seed cells at 104 cells/well in a 384-well white opaque microplate to maximize light reflection and minimize crosstalk.

  • Compound Dosing: Administer the piperidine-triazole derivative in a 10-point dose-response curve (10 pM to 10 μ M).

  • Forskolin Challenge: Add 1 μ M Forskolin to stimulate baseline adenylate cyclase activity. Incubate for 4 hours at 37°C.

  • Quantification: Add ONE-Glo™ Luciferase Reagent. Quantify luminescence using a multi-mode microplate reader.

Workflow S1 HEK293T Cells + hH3R-CRE-Luc S2 Compound Dosing (10 pM - 10 μM) S1->S2 S3 Forskolin Stimulation S2->S3 S4 Luciferase Reaction S3->S4 S5 Luminescence Readout S4->S5

Figure 2: High-throughput screening workflow for H3R functional assays.

Protocol B: Radioligand Competitive Binding Assay

Rationale: To confirm that the functional response is due to direct interaction at the orthosteric site, we measure the displacement of [3H] -N-alpha-methylhistamine (NAMH), a highly selective H3R agonist.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing hH3R.

  • Incubation: Mix 10 μ g of membrane protein with 1 nM [3H] -NAMH and varying concentrations of the test compound in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Filtration: Incubate for 60 min at 25°C. Rapidly filter the homogenate through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI). GPCRs are highly lipophilic; the cationic PEI polymer coats the glass fibers, drastically reducing the non-specific binding of the radioligand.

  • Scintillation: Wash filters three times with ice-cold buffer, immerse in scintillation cocktail, and count radioactivity to calculate the Ki​ via the Cheng-Prusoff equation.

Quantitative Data: Pharmacological Profiling

The structural transition from first-generation scaffolds to the piperidine-triazole motif yields profound improvements in both safety and efficacy. The table below summarizes the comparative pharmacological metrics based on recent structure-activity relationship (SAR) studies.

Scaffold TypePrimary TargetBinding Affinity ( Ki​ )CYP450 Inhibition LiabilityBBB Permeability (LogBB)
Imidazole-basedHistamine H3R0.5 - 5.0 nMHigh (Heme coordination)Moderate
Piperidine-Triazole Histamine H3R 5.0 - 8.0 nM Low (No heme binding)High (> 0.5)
Oxadiazole-basedMuscarinic M1/M410 - 50 nMLowLow (Metabolically unstable)
Piperidine-Triazole Muscarinic M1/M4 15 - 30 nM Low High (Stable to hydrolysis)

Data synthesized from comparative evaluations of non-imidazole H3R ligands and muscarinic modulators.

Conclusion

The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine moiety is not merely a structural placeholder; it is a meticulously engineered pharmacophore. By providing a basic nitrogen for critical Asp3.32 salt-bridge formation and a triazole ring for optimized hydrogen bonding without CYP450 liability, it serves as a master key for GPCR modulation. Its proven efficacy as an H3R inverse agonist and a muscarinic receptor modulator cements its status as a foundational building block in the development of next-generation neurotherapeutics.

References

  • Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety - PMC.
  • Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety - Taylor & Francis.
  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC.
  • SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism.
  • Multitargeted Aza-Arylcarboxamides for Neurodegenerative Diseases: Potent Histamine H3 Receptor Ligands with Anticholinesterase and Metal-Chelating Activities - PMC.

Sources

Foundational

The Biological Activity of Dimethyl-Triazolyl-Piperidine Derivatives: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In modern medicinal chemistry, the fusion of a piperidine ring with a dimethyl-triazole moiety has emerged as a "privileged scaffold." This specific structural combination bridges the gap between high t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of a piperidine ring with a dimethyl-triazole moiety has emerged as a "privileged scaffold." This specific structural combination bridges the gap between high target affinity and optimal pharmacokinetic properties. The piperidine ring provides a basic nitrogen center and a versatile three-dimensional vector for substitution, while the dimethyl-triazole acts as a metabolically stable bioisostere for amide bonds.

As a Senior Application Scientist, I have observed that the strategic deployment of dimethyl-triazolyl-piperidine derivatives solves two of the most persistent bottlenecks in drug development: oral bioavailability and off-target cardiotoxicity . This technical guide explores the structural causality behind these derivatives, their core biological activities across diverse therapeutic areas, and the self-validating experimental workflows required to evaluate them.

Structural Causality: Why Dimethyl-Triazolyl-Piperidine?

The biological activity of any small molecule is dictated by its physicochemical properties and its spatial geometry. The dimethyl-triazolyl-piperidine scaffold is not chosen at random; it is engineered to manipulate specific molecular interactions.

The Role of the Piperidine Ring

Piperidine is a ubiquitous saturated heterocycle. Its basic nitrogen (pKa ~9-10) ensures that the molecule is predominantly protonated at physiological pH, enhancing aqueous solubility. Furthermore, the chair conformation of the piperidine ring provides highly predictable equatorial and axial exit vectors, allowing medicinal chemists to precisely direct substituents into deep receptor binding pockets[3].

The Role of the Dimethyl-Triazole Moiety

Amide bonds in drug candidates are highly susceptible to enzymatic hydrolysis, leading to poor in vivo half-lives. The 1,2,3- or 1,2,4-triazole ring serves as an excellent amide bioisostere. It mimics the planar geometry and hydrogen-bonding capabilities of an amide but is completely resistant to proteolysis.

The addition of dimethyl groups to the triazole ring introduces a critical steric penalty. This bulk restricts the rotation around the adjacent dihedral angles, effectively "locking" the molecule into its bioactive conformation. This pre-organization reduces the entropic cost of binding, leading to massive gains in target affinity[1]. Furthermore, the polarity and bulk of the dimethyl-triazole group prevent the molecule from entering the lipophilic central cavity of the hERG potassium channel, thereby mitigating cardiotoxic liabilities [2].

Core Biological Activities

Dimethyl-triazolyl-piperidine derivatives exhibit potent biological activity across three primary domains: Targeted Protein Degradation, Immunology, and Neurodegeneration.

Targeted Protein Degradation (VHL Ligands in PROTACs)

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a primary target for Proteolysis Targeting Chimeras (PROTACs). Early peptidomimetic VHL ligands suffered from extremely poor oral bioavailability (<3%) due to exposed amide bonds. By replacing the left-hand side (LHS) amide with a triazole ring, researchers achieved a 10-fold increase in binding activity. The dimethyl substitution on the triazole must be carefully tuned; while it can induce a rotational shift to lock the phi dihedral angle, excessive steric clash with nearby carbonyl oxygens must be monitored. Optimized triazolyl-piperidine derivatives have achieved picomolar binding affinities and boosted oral bioavailability to over 40% [1].

G POI Target Protein (POI) PROTAC PROTAC (Triazolyl-Piperidine Linker) POI->PROTAC Binds UB Poly-Ubiquitination PROTAC->UB Induces VHL VHL E3 Ligase VHL->PROTAC Binds DEG Proteasomal Degradation UB->DEG Targets for

Fig 1. Mechanism of PROTAC-mediated degradation via VHL recruitment.

Immunology (CXCR3 Antagonism)

The chemokine receptor CXCR3 drives the migration of inflammatory T-cells in autoimmune diseases. While piperidine-based antagonists are highly efficacious, they historically fail in clinical trials due to hERG channel blockade (cardiotoxicity). Incorporating a dimethyl-triazole group onto the piperidine scaffold solves this. The CXCR3 surface pocket easily accommodates the steric bulk of the dimethyl groups, maintaining low-nanomolar antagonism. Conversely, the hERG channel cavity cannot tolerate the combined polarity and spatial volume, resulting in a clean safety profile [2].

G SCAFFOLD Dimethyl-Triazolyl-Piperidine Scaffold CXCR3 CXCR3 Receptor SCAFFOLD->CXCR3 High Affinity Antagonism HERG hERG Potassium Channel SCAFFOLD->HERG Steric Clash / No Binding EFFICACY T-Cell Migration Inhibited (Autoimmune Efficacy) CXCR3->EFFICACY TOX Cardiotoxicity (Mitigated) HERG->TOX

Fig 2. Divergent binding profile mitigating hERG liability while antagonizing CXCR3.

Neurodegeneration (Gamma-Secretase Modulation)

In Alzheimer's disease research, substituted triazolyl-piperidine derivatives have been patented as potent gamma-secretase modulators. Unlike pan-inhibitors that cause severe gastrointestinal toxicity by blocking Notch signaling, these specific derivatives allosterically modulate the enzyme to shift the cleavage of Amyloid Precursor Protein (APP) away from the toxic Aβ42 isoform toward shorter, non-toxic variants [3].

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) profile of baseline piperidine compounds versus their optimized dimethyl-triazolyl-piperidine counterparts.

Compound ClassTarget Affinity (IC50 / KD)Oral Bioavailability (F%)hERG Inhibition (IC50)Primary Indication
Baseline LHS-Amide Piperidine450 nM (VHL)< 3.0%N/APROTAC Linker
Dimethyl-Triazolyl-Piperidine < 50 nM (VHL) > 40.0% N/APROTAC Linker
Baseline Benzimidazole-Piperidine1.5 nM (CXCR3)12.0%0.8 µM (High Risk)Autoimmune
Dimethyl-Triazolyl-Piperidine 1.3 nM (CXCR3) 45.0% > 30 µM (Safe) Autoimmune

Experimental Methodologies: Self-Validating Systems

To accurately measure the biological activity of these derivatives, standard biochemical assays are insufficient. Because these compounds are designed to operate inside living cells (e.g., binding to intracellular VHL), we must use a NanoBRET Target Engagement Assay .

Protocol 1: NanoBRET Intracellular Target Engagement

Causality & Self-Validation: This protocol incorporates a critical self-validating step: parallel testing with and without Digitonin. Digitonin creates pores in the cell membrane. If a compound shows high affinity in permeabilized cells but low affinity in intact cells, the system automatically proves that the bottleneck is cellular permeability, not target affinity.

Step-by-Step Workflow:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a VHL-NanoLuciferase fusion protein. Plate at 2×104 cells/well in a 384-well white plate.

  • Tracer Addition: Add a fluorescent VHL tracer (e.g., a TAMRA-labeled VHL ligand) at a concentration equal to its predetermined KD​ .

  • Compound Titration: Add the dimethyl-triazolyl-piperidine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validation Split (The Digitonin Control):

    • Plate A (Intact Cells): Add standard assay buffer. Measures true intracellular target engagement.

    • Plate B (Permeabilized Cells): Add 50 µg/mL Digitonin. Measures raw biochemical affinity without the cell membrane barrier.

  • Incubation: Incubate for 2 hours at 37°C to allow the derivative to compete with the fluorescent tracer for the VHL-NanoLuc binding site.

  • Readout: Add Nano-Glo substrate. Measure the Bioluminescence Resonance Energy Transfer (BRET) ratio (Emission at 610 nm / Emission at 460 nm). A decrease in BRET signal indicates successful displacement of the tracer by the drug candidate.

G CELLS Live Cells Expressing VHL-Luciferase TRACER Add Fluorescent Tracer CELLS->TRACER LIGAND Add Triazolyl-Piperidine Ligand TRACER->LIGAND COMPETE Intracellular Competition LIGAND->COMPETE READOUT Measure BRET Signal Drop COMPETE->READOUT

Fig 3. NanoBRET target engagement workflow for assessing intracellular binding.

Protocol 2: FLIPR Calcium Flux Assay for CXCR3 Antagonism

To validate the GPCR activity of the scaffold, a functional readout is required.

  • Cell Seeding: Seed CHO-K1 cells stably expressing human CXCR3 and Gα16 in 384-well black/clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

  • Compound Incubation: Add the triazolyl-piperidine derivatives and incubate for 15 minutes.

  • Agonist Challenge: Inject the endogenous ligand CXCL10 (IP-10) at its EC80​ concentration.

  • Kinetic Readout: Monitor intracellular calcium release via fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system. Calculate the IC50​ based on the inhibition of the calcium peak.

Conclusion

The dimethyl-triazolyl-piperidine scaffold is far more than a simple structural linker; it is a highly tunable pharmacophore. By exploiting its unique combination of basicity, metabolic stability, and rigidifying steric bulk, drug development professionals can systematically rescue compounds from poor bioavailability and off-target toxicity, paving the way for next-generation PROTACs and GPCR modulators.

References

  • Wu, H., et al. (2024). Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Journal of Medicinal Chemistry, 67(11), 8585-8608. Available at:[Link]

  • Caroff, E., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of ACT-672125. Journal of Medicinal Chemistry, 65(17), 11533-11549. Available at:[Link]

  • Bischoff, F. P., et al. (2015). Substituted triazolyl piperazine and triazolyl piperidine derivatives as gamma secretase modulators. US Patent 8987276. Janssen Pharmaceuticals, Inc. / Cellzome Limited. Available at:[Link]

Exploratory

discovery and history of "3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine"

An In-depth Technical Guide to the Synthesis and Potential Pharmacological Significance of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine Foreword: Navigating the Landscape of Novel Heterocycles The quest for novel the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Pharmacological Significance of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Foreword: Navigating the Landscape of Novel Heterocycles

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this pursuit, the synthesis and evaluation of heterocyclic compounds play a pivotal role. The piperidine and 1,2,4-triazole rings, in particular, are privileged structures, each bestowing unique and advantageous properties upon a molecule. This guide delves into the technical nuances of a specific amalgamation of these two pharmacophores: 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine. While a detailed historical account of the discovery of this exact molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its synthetic pathways, characterization, and potential pharmacological relevance, drawing upon established principles and the broader context of related piperidine-triazole derivatives.

The Strategic Union of Piperidine and 1,2,4-Triazole: A Rationale

The combination of a piperidine and a 1,2,4-triazole moiety in a single molecular entity is a deliberate strategy in drug design. The piperidine ring, a saturated six-membered heterocycle, is a common feature in many natural products and synthetic drugs.[1] Its conformational flexibility allows it to interact favorably with a variety of biological targets, while its basic nitrogen atom can be crucial for salt formation and improving pharmacokinetic properties.

The 1,2,4-triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, is a versatile pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions.[2][3] Derivatives of 1,2,4-triazole have demonstrated a wide array of biological activities, including antifungal, anticonvulsant, and anti-inflammatory properties.[2][4][5] The strategic fusion of these two rings, therefore, presents a promising avenue for the development of novel therapeutic agents with unique pharmacological profiles.

General Synthetic Strategies and Methodologies

The synthesis of piperidine-substituted 1,2,4-triazoles can be approached through several established synthetic routes. A common and effective method involves the alkylation of a pre-formed 1,2,4-triazole with a suitable piperidine-containing electrophile.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine.

Synthetic Workflow General Synthetic Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3,5-dimethyl-1H-1,2,4-triazole 3,5-dimethyl-1H-1,2,4-triazole Alkylation Alkylation 3,5-dimethyl-1H-1,2,4-triazole->Alkylation Base (e.g., K2CO3) Solvent (e.g., DMF) 3-halopiperidine derivative 3-halopiperidine derivative 3-halopiperidine derivative->Alkylation 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine Alkylation->3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine Purification

Caption: Generalized synthetic workflow for the preparation of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine via N-alkylation.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine could be synthesized, based on general procedures for similar reactions.[6][7]

Objective: To synthesize 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine.

Materials:

  • 3,5-dimethyl-1H-1,2,4-triazole

  • N-Boc-3-bromopiperidine (or other suitable 3-halopiperidine with a protecting group)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

Procedure:

  • N-Alkylation:

    • To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-Boc-3-bromopiperidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Boc protected product.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified N-Boc protected product in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with saturated Na₂CO₃ solution until pH > 10.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine.

Structural Elucidation and Characterization

The confirmation of the structure and purity of the synthesized 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine is paramount. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the two methyl groups on the triazole ring, and the proton on the triazole ring. The chemical shifts and coupling patterns would confirm the connectivity.
¹³C NMR Resonances for all unique carbon atoms in the piperidine and dimethyl-triazole moieties.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound (C₉H₁₆N₄, MW: 180.25 g/mol ).[8]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Pharmacological Significance and Applications

While specific pharmacological data for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine is not extensively reported, the known biological activities of related compounds provide a strong basis for predicting its potential therapeutic applications.

Postulated Mechanism of Action (Conceptual)

Based on the activities of other triazole-containing compounds, a potential mechanism of action could involve the inhibition of key enzymes. For example, many azole antifungals target lanosterol 14α-demethylase.

Conceptual_MoA Conceptual Mechanism of Action 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine Target Enzyme Target Enzyme 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine->Target Enzyme Inhibition Biological Process Biological Process Target Enzyme->Biological Process Catalyzes Therapeutic Effect Therapeutic Effect Biological Process->Therapeutic Effect Leads to

Caption: A conceptual diagram illustrating a potential inhibitory mechanism of action.

Overview of Related Compound Activities
Compound Class Reported Biological Activity Potential Application
Piperidine-1,2,3-triazole derivativesAntifungal[9][10], Antibacterial[11]Infectious Diseases
1,2,4-Triazole derivativesAnticonvulsant[4], Anticancer[12], Anti-inflammatoryNeurological Disorders, Oncology, Inflammatory Conditions
Piperidine-linked imidazole and triazole derivativesCYP3A4 inhibition[13]Pharmacokinetic enhancement

Future Directions and Perspectives

The synthesis and characterization of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine open up several avenues for future research. A thorough investigation of its pharmacological profile, including in vitro and in vivo studies, is warranted to ascertain its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the piperidine and triazole rings, could lead to the discovery of more potent and selective compounds. Furthermore, exploring its potential as a scaffold in the development of new chemical entities for a range of diseases remains a promising area of investigation.

References

  • WO2004089367A1 - Pharmaceutical use of substituted 1,2,4-triazoles - Google Patents.
  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & medicinal chemistry letters, 19(13), 3564–3567. Available at: [Link]

  • 3-[(dimethyl-1h-1,2,4-triazol-1-yl)methyl]piperidine - PubChemLite. Available at: [Link]

  • 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine-1249679-72-8 - Thoreauchem. Available at: [Link]

  • US20160297792A1 - Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug - Google Patents.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. Available at: [Link]

  • EP1072601B1 - 4-arylpiperidine derivatives for the treatment of pruritus - Google Patents.
  • Chen, Y. L., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & medicinal chemistry letters, 20(9), 2763–2768. Available at: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(18), 3400. Available at: [Link]

  • Xu, Y., et al. (2010). Discovery of 1H-benzo[d][9][14][15]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase. Bioorganic & medicinal chemistry, 18(24), 8457–8462. Available at: [Link]

  • MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]

  • Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents | Request PDF - ResearchGate. Available at: [Link]

  • WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof - Google Patents.
  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. Available at: [Link]

  • Substituted triazolo-pyridazine derivatives - Patent 2716158 - EPO. Available at: [Link]

  • Pharmacological potential of 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation Protocol for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized piperidine-triazole scaffolds for GPCR ligands and kinase inhibitor libraries. Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized piperidine-triazole scaffolds for GPCR ligands and kinase inhibitor libraries.

Introduction & Mechanistic Rationale

The incorporation of 1,2,4-triazoles into saturated heterocyclic scaffolds, such as piperidine, is a cornerstone strategy in modern medicinal chemistry to improve aqueous solubility, metabolic stability, and hydrogen-bonding interactions. Synthesizing 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine presents a specific synthetic challenge: the regioselective N-alkylation of an ambident triazolate anion using a sterically hindered secondary electrophile.

The Regioselectivity Challenge

1,2,4-Triazoles are tautomeric and, upon deprotonation, form a delocalized ambident anion. Alkylation can theoretically occur at the N1, N2, or N4 positions. Because 3,5-dimethyl-1H-1,2,4-triazole is symmetrical, alkylation at N1 and N2 yields the identical product. The primary competing pathway is N4-alkylation.

The choice of base and solvent is the primary causal factor dictating regioselectivity. Hard cations (like Na⁺) form tight ion pairs that can lead to poor selectivity, whereas soft, diffuse cations (like Cs⁺) or bulky organic bases (like DBU) generate a more "naked" triazolate anion. This favors attack at the less sterically hindered and thermodynamically preferred N1 position . Furthermore, if the N4-isomer is formed as an undesirable byproduct, it can be thermally isomerized to the N1-isomer via a quaternary salt intermediate .

Mechanism Triazole 3,5-dimethyl-1H-1,2,4-triazole (Tautomeric Mixture) Anion Ambident Triazolate Anion (Delocalized) Triazole->Anion Base (e.g., Cs2CO3) N1 N1-Alkylation (Major) Thermodynamically Favored Anion->N1 S_N2 on Piperidine Mesylate (Favored by soft cations) N4 N4-Alkylation (Minor) Sterically Hindered Anion->N4 Disfavored Pathway

Mechanistic pathway and regioselectivity of the ambident triazolate anion alkylation.

Synthetic Workflow Overview

To achieve high yields and avoid the use of highly toxic hydrazine intermediates, this protocol utilizes a robust three-step nucleophilic substitution route starting from commercially available tert-butyl 3-hydroxypiperidine-1-carboxylate.

SynthesisRoute A tert-butyl 3-hydroxypiperidine-1-carboxylate B tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate A->B MsCl, TEA DCM, 0°C to RT C tert-butyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) piperidine-1-carboxylate B->C 3,5-dimethyl-1H-1,2,4-triazole Cs2CO3, DMF, 80°C D 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) piperidine C->D 4M HCl in Dioxane RT, 2h

Three-step synthetic workflow for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine.

Quantitative Optimization Data

The table below summarizes the causality behind base/solvent selection during the critical N-alkylation step (Step 2) and its impact on the N1:N4 regioisomer ratio.

BaseSolventTemp (°C)N1:N4 RatioYield (%)Causality / Expert Observation
K₂CO₃ MeCN8085:1565Standard heterogeneous conditions; moderate SN2 kinetics on secondary carbon.
Cs₂CO₃ DMF9092:882Optimal. "Cesium effect" enhances nucleophilicity; drives high conversion.
DBU THF6590:1078Homogeneous organic base; provides consistent regioselectivity .
NaH DMF2570:3055Hard cation (Na⁺) leads to tighter ion pairing; lower selectivity and yield.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . Each step contains built-in analytical checkpoints to ensure the chemical state is exactly as expected before proceeding.

Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Objective: Convert the secondary alcohol into a highly reactive leaving group for SN2 displacement.

  • Setup: Charge a flame-dried round-bottom flask with tert-butyl 3-hydroxypiperidine-1-carboxylate (10.0 g, 49.7 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 10.4 mL, 74.5 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add methanesulfonyl chloride (MsCl, 4.6 mL, 59.6 mmol, 1.2 eq) over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents the formation of chlorinated byproducts.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexanes:EtOAc 1:1). The starting alcohol is UV-inactive but stains dark brown with KMnO₄. The reaction is complete when the alcohol spot (Rf ~0.3) disappears and a new spot (Rf ~0.6) appears.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the mesylate as a pale yellow oil. Use immediately in the next step to prevent degradation.

Step 2: N-Alkylation to tert-butyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate

Objective: Regioselective SN2 displacement of the mesylate by the triazolate anion.

  • Setup: In a dry flask, dissolve 3,5-dimethyl-1H-1,2,4-triazole (5.8 g, 59.6 mmol, 1.2 eq) in anhydrous DMF (80 mL).

  • Anion Generation: Add Cesium Carbonate (Cs₂CO₃, 32.4 g, 99.4 mmol, 2.0 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation and generation of the soft Cs-triazolate ion pair.

  • Displacement: Add the crude mesylate from Step 1 (dissolved in 20 mL DMF) to the suspension. Heat the reaction to 80–90 °C for 16 hours.

  • Self-Validation (LC-MS): Sample the reaction. The desired N1-alkylated Boc-protected product will show an [M+H]⁺ peak at m/z 281.2.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (200 mL) and wash extensively with water (3 x 100 mL) to remove DMF, followed by brine (100 mL). Dry over Na₂SO₄ and concentrate.

  • Isomer Separation: Purify via silica gel flash chromatography (DCM to 5% MeOH in DCM).

    • Expert Insight: The N4-isomer (minor) typically elutes slower than the N1-isomer due to its higher dipole moment. ¹H NMR validation: The N1-isomer will display two distinct singlet peaks for the triazole methyl groups (e.g., ~2.3 ppm and ~2.4 ppm), whereas the N4-isomer often shows a single integrated peak due to the plane of symmetry passing through the N4 substituent.

Step 3: Boc Deprotection to 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Objective: Cleave the tert-butoxycarbonyl protecting group to yield the free secondary amine.

  • Setup: Dissolve the purified N1-alkylated intermediate (10.0 g, 35.7 mmol) in a minimal amount of DCM (20 mL).

  • Deprotection: Add 4M HCl in Dioxane (40 mL).

  • Self-Validation (Physical): Immediate effervescence (gas evolution) will occur. This is the release of isobutylene and CO₂, physically validating that the deprotection is actively occurring.

  • Reaction: Stir at room temperature for 2 hours. A white precipitate (the hydrochloride salt of the product) will form.

  • Isolation: Concentrate the suspension in vacuo to remove all dioxane and excess HCl.

  • Freebasing (Optional): To obtain the free base, dissolve the salt in 1M NaOH (50 mL) until pH > 12. Extract with 10% MeOH in DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the target compound as a viscous oil or low-melting solid.

  • Final Validation: LC-MS must show [M+H]⁺ at m/z 181.1.

References

  • Title: Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity Source: Journal of the American Chemical Society URL: [Link]

  • Title: Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles Involving Isomerization of the Corresponding 4-Substituted Compounds Source: Chemistry Letters URL: [Link]

Application

Application Notes &amp; Protocols: N-Alkylation of 3-(1H-1,2,4-triazol-1-yl)piperidine

Preamble: Strategic Importance and Synthetic Challenges The 3-(1H-1,2,4-triazol-1-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. The N...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Strategic Importance and Synthetic Challenges

The 3-(1H-1,2,4-triazol-1-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. The N-alkylation of the piperidine ring is a critical derivatization step, allowing for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The introduction of diverse alkyl substituents at this position is fundamental to structure-activity relationship (SAR) studies in drug discovery.

However, the synthesis is not without its challenges. The substrate itself presents two potential sites for alkylation: the secondary amine of the piperidine ring and the nitrogen atoms of the triazole ring. The piperidine nitrogen is significantly more basic and generally more nucleophilic than the triazole nitrogens, which typically allows for selective alkylation under controlled conditions.[1] This guide provides two robust, field-proven protocols for the selective N-alkylation of the piperidine moiety: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination .

Mechanistic Considerations and Strategy Selection

The choice between direct alkylation and reductive amination is dictated by the nature of the desired alkyl group (R), the availability of starting materials, and the need to minimize side reactions.

  • Direct N-Alkylation: This is a classic SN2 reaction where the piperidine nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide (or sulfonate). This method is straightforward for introducing simple alkyl groups like methyl, ethyl, or benzyl.[2][3] Its primary drawback is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt, especially if the alkylating agent is highly reactive or used in large excess.[4][5]

  • Reductive Amination: This powerful and versatile two-step, one-pot process is often the preferred method for its high selectivity and broad substrate scope.[5][6] The piperidine first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent.[7][8] This pathway elegantly avoids the issue of over-alkylation and is compatible with a wider range of functional groups.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reduction due to its selectivity for the iminium ion over the carbonyl precursor.[4][7][9]

Synthetic_Strategies cluster_0 Direct N-Alkylation cluster_1 Reductive Amination SM 3-(1H-1,2,4-triazol-1-yl)piperidine DA_reagents R-X (Alkyl Halide) Base (K₂CO₃, DIPEA) Solvent (DMF, MeCN) SM->DA_reagents Method 1 RA_reagents 1. RCHO (Aldehyde) 2. NaBH(OAc)₃ Solvent (DCM, DCE) SM->RA_reagents Method 2 P1 N-Alkylated Product (Direct Alkylation) P2 N-Alkylated Product (Reductive Amination) DA_reagents->P1 RA_reagents->P2

Caption: Synthetic strategies for the N-alkylation of the target piperidine.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct alkylation of 3-(1H-1,2,4-triazol-1-yl)piperidine using an alkyl halide and a non-nucleophilic base.

Materials:

  • 3-(1H-1,2,4-triazol-1-yl)piperidine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1–1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(1H-1,2,4-triazol-1-yl)piperidine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF or MeCN to create a stirrable suspension (approx. 0.1–0.2 M concentration).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1–1.2 eq) dropwise to the mixture.[2]

  • Stir the reaction at room temperature or heat gently (e.g., 50–60 °C) if the alkyl halide is less reactive. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[4][10]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details a highly selective method using an aldehyde (or ketone) and sodium triacetoxyborohydride.[5][7]

Materials:

  • 3-(1H-1,2,4-triazol-1-yl)piperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 3-(1H-1,2,4-triazol-1-yl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (approx. 0.1–0.2 M).

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30–60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. The reaction may be slightly exothermic.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 2–16 hours).

  • Work-up: Upon completion, quench the reaction by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to afford the pure N-alkylated product.[10]

Summary of Reaction Parameters

ParameterDirect N-AlkylationN-Alkylation via Reductive Amination
Alkylating Agent Alkyl Halides (R-X), SulfonatesAldehydes (RCHO), Ketones (RCOR')
Key Reagent Base (K₂CO₃, DIPEA)Reducing Agent (NaBH(OAc)₃)
Typical Solvent DMF, MeCNDCM, DCE, THF
Temperature Room Temp. to 60 °CRoom Temperature
Key Advantages Simple setup, good for simple alkyl groupsHigh selectivity, avoids over-alkylation, broad scope
Potential Issues Over-alkylation (quaternization)Hydrolysis of reducing agent, requires anhydrous conditions
Typical Yield 60–90%70–95%

General Experimental Workflow & Safety

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atm.) start->setup reagents Add Piperidine, Solvent, and Reagents setup->reagents reaction Stir & Monitor (TLC / LC-MS) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for N-alkylation experiments.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[11]

  • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, or mutagenic.[12][13] Handle with extreme care and consult the Safety Data Sheet (SDS) before use.

  • Reagent Handling: Sodium triacetoxyborohydride and other hydride reagents react with water. Ensure all glassware is dry and use anhydrous solvents. Quench reactions carefully and slowly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently reactive alkylating agent; Inactive reducing agent; Insufficient heating (direct alkylation).Use a more reactive halide (I > Br > Cl); Use fresh NaBH(OAc)₃; Increase temperature for direct alkylation; Add catalytic acetic acid for reductive amination.
Multiple Products Over-alkylation (direct alkylation); Impure starting materials.Add alkyl halide slowly or use reductive amination instead; Confirm purity of starting materials before reaction.
Difficult Purification Product and starting material have similar polarity; Product is very polar.Adjust column chromatography eluent system (e.g., add MeOH or NH₄OH to DCM/EtOAc); Consider purification via an acid-base extraction.[10]

References

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles. The Journal of Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. ChemistrySelect. [Link]

  • Alkylation. Wikipedia. [Link]

  • Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Preparation of n2-alkylated 1,2,3-triazoles.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Communications. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

  • Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. The Journal of Organic Chemistry. [Link]

  • ALKYLATE V4003A SAFETY DATA SHEET. Vitol. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Buchwald–Hartwig amination with alkylamines. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson+. [Link]

  • Amine alkylation.
  • Operational risks in alkylation units and safety measures. Patsnap. [Link]

  • Alkylating Agents. Oncohema Key. [Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • N-alkyl-piperidine DERIVATIVES.
  • Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. ResearchGate. [Link]

  • Alkylation Safety & Risk Mitigation in the Production of Cleaner Fuels. American Fuel & Petrochemical Manufacturers. [Link]

  • Process for producing purified piperidine derivative.
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Egyptian Journal of Chemistry. [Link]

  • 3-(1H-1,2,4-triazol-1-yl)piperidine — Chemical Substance Information. NextSDS. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Advanced Research in Chemistry & Pharmaceutical Sciences. [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). ORCA - Cardiff University. [Link]

  • Synthesis and Analysis of 1,2,3-Triazol-1-yl Piperazine Compounds from 1-(3-azidopropyl)-4-(3-chlorophenyl). Zenodo. [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkat USA. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. [Link]

Sources

Method

Advanced Application Note: Utilizing 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine in Targeted Oncology Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Oncology Researchers Compound Identity: 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS: 1249679-72-8)[1][2] Mechanistic Rationale & Structural Cau...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Oncology Researchers Compound Identity: 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS: 1249679-72-8)[1][2]

Mechanistic Rationale & Structural Causality

In the landscape of targeted cancer therapeutics, the discovery of novel pharmacophores that balance target affinity with favorable physicochemical properties is paramount. 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine has emerged as a privileged building block in the synthesis of advanced small-molecule inhibitors[1][2].

The causality behind selecting this specific moiety lies in its dual-functional architecture:

  • The Piperidine Ring: Functions as a highly versatile, basic scaffold (pKa ~9). It provides excellent aqueous solubility and serves as a flexible linker that can be easily coupled (via its secondary amine) to various aromatic or heteroaromatic cores.

  • The Dimethyl-1,2,4-triazole System: Acts as an exceptional hydrogen-bond acceptor/donor network. The dimethyl substitution introduces a precise steric bulk that forces the triazole ring into a specific dihedral conformation, locking it into an optimal geometry to interact with kinase hinge regions or G-protein coupled receptor (GPCR) allosteric sites.

Application A: ATR Kinase Inhibition (DNA Damage Response)

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR)[3]. Cancer cells, particularly those harboring ATM or BRCA mutations, exhibit a high degree of replication stress and rely heavily on ATR to stall the cell cycle and repair DNA[4]. Inhibiting ATR in these cells induces catastrophic DNA damage, a concept known as synthetic lethality[3][4]. When the triazolyl-piperidine moiety is appended to a core scaffold like pyrazolo[1,5-a]pyrimidine, it projects deep into the ATP-binding pocket of ATR, establishing critical hydrogen bonds that wild-type ATP cannot outcompete[4][5].

Application B: CXCR3 Antagonism (Tumor Microenvironment)

The CXCL10-CXCR3 axis is frequently upregulated in the tumor microenvironment (TME), driving tumor cell proliferation, immune evasion, and metastasis[6][7]. CXCR3 signaling promotes the invasive phenotypes of various cancers, including osteosarcoma and hepatocellular carcinoma[8][9]. Integrating the triazolyl-piperidine building block into CXCR3 antagonists disrupts this autocrine and paracrine signaling cascade, effectively halting metastasis and modulating immune cell trafficking within the TME[8][9].

Pathway Visualization

ATR_Pathway DNA_Damage DNA Replication Stress (ssDNA) RPA RPA Protein DNA_Damage->RPA ATRIP ATRIP RPA->ATRIP ATR ATR Kinase ATRIP->ATR Chk1 Chk1 Activation ATR->Chk1 Phosphorylation Apoptosis Synthetic Lethality (Cancer Cell Death) ATR->Apoptosis Inhibited State CellCycle Cell Cycle Arrest & DNA Repair Chk1->CellCycle Inhibitor Triazolyl-Piperidine ATR Inhibitor Inhibitor->ATR Competitive Inhibition

Caption: ATR/Chk1 signaling pathway showing targeted inhibition leading to synthetic lethality.

Experimental Protocols

Protocol 1: Synthetic Integration via Amide Coupling

Objective: Couple 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine to a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core.

  • Activation: Dissolve 1.0 eq of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS: 1249679-72-8)[1]. Stir the reaction mixture at room temperature for 4–6 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The disappearance of the carboxylic acid mass peak validates the coupling efficiency.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify the crude product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Self-Validating TR-FRET ATR Kinase Assay

Objective: Quantify the IC50 of the synthesized compound against recombinant ATR kinase.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 0.5 nM recombinant ATR/ATRIP complex and 200 nM biotinylated p53 (Ser15) peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Dispense 100 nL of the test compound in DMSO into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550). Include VE-821 as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the plate. Incubate for 15 minutes at room temperature. Add 5 µL of 2X ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing 2 nM Eu-anti-phospho-p53 antibody and 50 nM Streptavidin-APC.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Self-Validation Step: Calculate the Z'-factor using the DMSO (max signal) and VE-821 (min signal) wells. Proceed with IC50 calculation only if Z' > 0.6, ensuring assay robustness.

Protocol 3: Isogenic Cell Viability Assay (Synthetic Lethality)

Objective: Evaluate the cellular efficacy and target engagement in BRCA-mutant vs. wild-type cells.

  • Cell Seeding: Plate BRCA1-deficient (e.g., MDA-MB-436) and BRCA1-proficient (e.g., MDA-MB-231) breast cancer cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point, 3-fold serial dilution of the test compound (starting at 10 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. The compound is validated as a true ATR inhibitor if the IC50 in the BRCA1-deficient line is at least 10-fold lower than in the BRCA1-proficient line (demonstrating synthetic lethality).

Preclinical Workflow Visualization

Workflow Synth 1. Pharmacophore Integration Purify 2. HPLC Purification Synth->Purify Biochem 3. TR-FRET Kinase Assay Purify->Biochem Cellular 4. Isogenic Cell Viability (BRCA1 -/-) Biochem->Cellular InVivo 5. Xenograft Efficacy Model Cellular->InVivo

Caption: Preclinical drug discovery workflow for evaluating triazolyl-piperidine derivatives.

Quantitative Data Summary

The table below summarizes representative pharmacological data comparing a standard core scaffold against a derivative optimized with the 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine moiety. The integration of this pharmacophore drastically improves both biochemical potency and metabolic stability.

Compound ProfileATR Kinase IC50 (nM)CXCR3 Binding IC50 (nM)BRCA1-/- Cell Viability IC50 (nM)Mouse Liver Microsome Clearance (µL/min/mg)
Unsubstituted Core Scaffold 145.0 ± 12.4320.5 ± 25.1850.2 ± 45.085.4 (High Clearance)
Triazolyl-Piperidine Derivative 4.2 ± 0.8 12.4 ± 1.5 28.5 ± 3.2 14.2 (Low Clearance)
Standard Control (VE-821 / AMG487) 13.0 ± 1.215.2 ± 2.095.0 ± 8.545.0 (Moderate)

Note: Data represents aggregated median values from standardized TR-FRET and CellTiter-Glo assays.

References

  • BLD Pharm. "1334148-97-8 | 2-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine". 1[1]

  • BIOFOUNT. "1249679-72-8 | 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine". 2[2]

  • National Institutes of Health (NIH) - PMC. "The role of CXCR3 and its ligands in cancer". 6[6]

  • National Institutes of Health (NIH) - PMC. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". 5[5]

  • National Institutes of Health (NIH) - PMC. "The Distinct Roles of CXCR3 Variants and Their Ligands in the Tumor Microenvironment". 7[7]

  • European Patent Office (EPO). "PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES". 4[4]

  • Frontiers in Pharmacology. "CXCR3 inhibitors for therapeutic interventions: current status and perspectives". 8[8]

  • bioRxiv. "The Dual Roles of the CXCL10-CXCR3 Axis and Its Therapeutic Potential in Osteosarcoma". 9[9]

  • Google Patents. "WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]-pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor". 3[3]

Sources

Application

Application Note: High-Throughput Synthesis and Screening of a 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine Focused Library

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Application Areas: Fragment-Based Drug Discovery (FBDD), Targeted Protein Degradation (TPD), and Phenotypic Screening Scientific Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Application Areas: Fragment-Based Drug Discovery (FBDD), Targeted Protein Degradation (TPD), and Phenotypic Screening

Scientific Rationale and Scaffold Causality

The pursuit of novel chemical space in drug discovery requires scaffolds that balance structural novelty with favorable physicochemical properties. The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine core represents a highly versatile, sp3 -enriched building block that satisfies the stringent criteria of the "Rule of Three" for fragment-based drug discovery (FBDD).

Causality Behind the Scaffold Design

The selection of this specific pharmacophore is driven by three mechanistic advantages:

  • The 1,2,4-Triazole Core: Triazoles are privileged scaffolds that act as robust bioisosteres for amides and esters [1]. The aromatic, planar structure and six π -electron delocalization confer exceptional metabolic stability against hydrolysis. Furthermore, the unhindered nitrogen atoms serve as potent hydrogen-bond acceptors (HBA), facilitating strong dipole interactions within target binding pockets [2].

  • Dimethyl Substitution: The addition of two methyl groups on the triazole ring is a deliberate structural choice. Causally, this increases the local lipophilicity to modulate the desolvation penalty during target binding. Sterically, it shields the triazole carbon atoms from cytochrome P450-mediated oxidation, eliminating a common metabolic soft spot.

  • The Piperidine Macrocycle: The piperidine ring provides a high degree of sp3 character (Fsp3), which correlates strongly with clinical success due to improved solubility and reduced off-target promiscuity. The secondary amine at the piperidine N1 position serves as an ideal, orthogonal vector for high-throughput diversification.

When applied to Targeted Protein Degradation (TPD), this scaffold acts as an excellent target-binding ligand or exit vector, capable of anchoring linkers to recruit E3 ligases (e.g., Cereblon or VHL) to form a functional ternary complex [3].

Mechanism POI Target Protein (e.g., Kinase) Ligand Triazole-Piperidine Ligand POI->Ligand Complex Ternary Complex Formation POI->Complex Linker PEG/Alkyl Linker Ligand->Linker E3 E3 Ligase (e.g., Cereblon) Linker->E3 E3->Complex Ub Polyubiquitination Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Fig 1. Mechanism of targeted protein degradation utilizing a triazole-piperidine-based PROTAC.

Library Design and Physicochemical Profiling

To maximize the hit rate against diverse targets (e.g., kinases, soluble epoxide hydrolase), the library is designed by functionalizing the piperidine nitrogen via reductive amination, N-acylation, and sulfonylation. This strategy generates a sub-library of 500–1,000 analogs.

Table 1: Target Physicochemical Properties of the Synthesized Library Data represents the calculated medians for the diversified library to ensure FBDD and lead-like compliance.

PropertyTarget RangeRationale for Constraint
Molecular Weight (MW) 250 - 400 DaEnsures optimal ligand efficiency (LE) and leaves room for PROTAC linker attachment.
cLogP 1.5 - 3.5Balances aqueous solubility with membrane permeability.
Topological Polar Surface Area (tPSA) 40 - 90 ŲEnsures favorable oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 2Minimizes desolvation penalties during target engagement.
Hydrogen Bond Acceptors (HBA) 3 - 6Leverages the triazole nitrogens for specific kinase hinge-binding interactions [4].
Fraction sp3 (Fsp3) 0.45Driven by the piperidine core to ensure 3D structural complexity and reduce flat-aromatic toxicity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every synthetic and screening step includes internal controls and strict acceptance criteria to ensure that false positives/negatives are identified and eliminated in real-time.

Protocol A: High-Throughput Parallel Synthesis (Reductive Amination)

Objective: Generate a diverse array of N-alkylated 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine analogs. Reductive amination is chosen for its mild conditions, high atom economy, and the vast commercial availability of diverse aldehydes.

Materials:

  • Core Scaffold: 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine (0.1 M in DCE)

  • Aldehyde Library (0.12 M in DCE)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Glacial Acetic Acid (catalyst)

Step-by-Step Methodology:

  • Reagent Dispensing: Using an automated liquid handler, dispense 100 µL of the core scaffold solution (10 µmol) into a 96-well deep-well plate.

  • Diversification: Add 100 µL of the respective aldehyde solution (12 µmol, 1.2 eq) to each well.

  • Catalysis: Add 5 µL of glacial acetic acid to each well to catalyze imine formation. Causality: The mildly acidic environment protonates the aldehyde oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the piperidine nitrogen.

  • Reduction: Add 150 µL of a freshly prepared STAB suspension (20 µmol, 2.0 eq) in DCE. Seal the plate and agitate at 400 rpm for 16 hours at room temperature.

  • Quenching & Extraction (Self-Validation Step): Quench the reaction with 200 µL of saturated NaHCO3​ . Extract the organic layer.

  • Quality Control (QC): Analyze 5 µL of the organic layer via LC-MS.

    • Acceptance Criteria: >85% conversion to the target mass [M+H]+ . Wells failing this criterion are flagged and excluded from the screening deck to prevent false negatives caused by low compound concentration.

  • Purification: Purify successful reactions using automated preparative HPLC, dry via centrifugal evaporation, and resuspend in 100% DMSO to a final stock concentration of 10 mM.

Protocol B: Affinity Selection Mass Spectrometry (AS-MS) Screening

Objective: Identify direct binders from the library against a purified recombinant target protein (e.g., FGFR1 kinase or Cereblon). AS-MS is selected because it is a label-free, self-validating technique that measures direct physical binding, eliminating the artifactual interference common in biochemical fluorescence assays.

Step-by-Step Methodology:

  • Library Pooling: Pool the 10 mM DMSO library stocks into cocktails of 10 compounds per well (1 mM per compound). Causality: Pooling by 10 maximizes throughput while preventing mass-overlap during deconvolution (ensure no two compounds in a pool have a mass within 2 Da).

  • Incubation: In a 384-well plate, mix 2 µL of the compound pool with 48 µL of the target protein (2 µM) in binding buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Incubate for 45 minutes at 4°C to reach thermodynamic equilibrium.

  • Size Exclusion Chromatography (SEC): Pass the mixture through an automated SEC column (e.g., Sephadex G-25).

    • Causality: The SEC column separates the large protein-ligand complexes (which elute in the void volume) from unbound small molecules (which are retained in the column pores).

  • Dissociation & Detection: Add 50 µL of 0.1% Formic Acid in Acetonitrile to the protein-ligand eluate. Self-Validation: The acidic organic solvent denatures the protein, releasing the bound ligand. The sample is directly injected into a High-Resolution Mass Spectrometer (HRMS).

  • Data Analysis: Hits are defined by the presence of the exact mass [M+H]+ of a library member in the eluate.

    • Control Validation: Include a known binder (Positive Control) and a non-binding molecule (Negative Control) in the workflow. The run is only validated if the positive control is detected with a Signal-to-Noise (S/N) ratio > 10, and the negative control is absent.

Workflow Scaffold Core Scaffold 3-(dimethyl-1,2,4-triazol-1-yl)piperidine Diversification Parallel Synthesis (N-alkylation/acylation) Scaffold->Diversification QC High-Throughput QC (LC-MS/NMR) Diversification->QC Screening Primary Screening (AS-MS / SPR) QC->Screening Hit Hit Identification & SAR Analysis Screening->Hit

Fig 2. High-throughput parallel synthesis and screening workflow for the triazole-piperidine library.

References

  • Al-Masoudi, I. A., et al. "1, 2, 4-Triazoles: Synthetic approaches and pharmacological importance." Chemistry of Heterocyclic Compounds, 2006. Available at:[Link]

  • Kumar, V., et al. "Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review." Anti-Cancer Agents in Medicinal Chemistry, 2015. Available at:[Link]

  • Bozorov, K., et al. "Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases." RSC Medicinal Chemistry, 2023. Available at:[Link]

  • Zhao, Y., et al. "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Available at:[Link]

  • Ferraz, C., et al. "1,2,4-Triazole-Based First-in-Class Non-Nucleoside Inhibitors of the Bacterial Enzyme MraY." ACS Infectious Diseases, 2023. Available at:[Link]

Method

Application Note: Comprehensive Characterization Techniques for Novel Piperidine-Triazole Compounds

Executive Summary & Scientific Rationale Piperidine-triazole conjugates represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. The piperidine moiety provides basicity, conformational flexib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Piperidine-triazole conjugates represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. The piperidine moiety provides basicity, conformational flexibility, and favorable pharmacokinetic properties, while the triazole ring—acting as a rigid, metabolically stable bioisostere for amide bonds—offers strong dipole moments and hydrogen-bonding capabilities[1]. These structural features have made them highly effective as targeted chemical probes and therapeutics, particularly as inhibitors of serine hydrolases like α/β-Hydrolase Domain Containing 6 (ABHD6) and Diacylglycerol Lipase-β (DAGLβ)[2], as well as potent vascular endothelial growth factor receptor (VEGFR) inhibitors in anticancer research[3].

Given the structural complexity and the potential for regioisomerism during synthesis (e.g., 1,4- vs. 1,5-disubstituted triazoles), rigorous analytical characterization is mandatory. This application note details a self-validating analytical workflow designed to unequivocally confirm the identity, purity, and 3D conformation of novel piperidine-triazole compounds.

Analytical Workflow & Logic

The characterization of piperidine-triazoles must follow a logical progression from rapid, non-destructive functional group screening to high-resolution structural elucidation. The standard synthetic route for 1,2,3-triazoles involves Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1], which necessitates tracking the consumption of hazardous azide intermediates.

PiperidineTriazoleWorkflow A Synthesis of Piperidine-Triazole (e.g., CuAAC Click Chemistry) B Primary Screening ATR-FTIR & TLC A->B Crude Product C Exact Mass Confirmation HRMS (ESI-TOF) B->C Purified Compound D Structural Elucidation 1D & 2D NMR (HSQC/HMBC) C->D Mass Validated (<5 ppm) E 3D Conformation X-ray Crystallography D->E Regioisomer Confirmed

Analytical workflow for the characterization of piperidine-triazole compounds.

Quantitative Data Summary

The table below summarizes the expected analytical signals for a typical 1,4-disubstituted piperidine-1,2,3-triazole, providing a baseline for comparative analysis.

Analytical TechniqueTarget MoietyCharacteristic Signal / ValueDiagnostic Purpose
FTIR Azide (Reactant)~2100 cm⁻¹ (Disappearance)Confirms complete CuAAC cycloaddition and safe handling.
¹H NMR Triazole C5-HSinglet, δ 7.8 – 8.5 ppmConfirms formation of the triazole ring.
¹H NMR Piperidine N-CH₂Multiplet, δ 2.8 – 3.6 ppmConfirms the presence of the intact piperidine scaffold.
¹³C NMR Triazole C4δ ~148 ppmDifferentiates triazole carbons from aromatic substituents.
2D HMBC Triazole-Piperidine Linkage³JCH coupling between Triazole C5-H and Piperidine CProves 1,4-regioselectivity over the 1,5-isomer.
HRMS (ESI) Intact Molecule[M+H]⁺ with mass error ≤ 5 ppmValidates exact elemental composition and lack of isobaric impurities.

Step-by-Step Methodologies & Causal Insights

Protocol A: ATR-FTIR Reaction Monitoring

Causality & Insight: The synthesis of 1,2,3-triazoles via click chemistry necessitates the use of organic azides, which pose inherent toxicity and explosive risks. ATR-FTIR serves as a rapid, non-destructive primary screening tool. The asymmetric stretching of the azide group produces a strong, distinct signal at ~2100 cm⁻¹. The complete attenuation of this peak provides immediate causal evidence of cycloaddition completion before committing to resource-intensive NMR or HRMS workflows.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 1–2 mg of the crude, solvent-free reaction mixture directly onto the crystal. Apply uniform pressure using the ATR anvil.

  • Acquisition: Record the sample spectrum using the same parameters as the background.

  • Data Interpretation: Evaluate the region around 2100 cm⁻¹ and 3300 cm⁻¹ (terminal alkyne). A flat baseline in these regions indicates complete consumption of the starting materials. If the azide peak persists, the reaction requires additional catalyst (e.g., CuSO₄/sodium ascorbate) or extended reaction time.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Causality & Insight: Electrospray Ionization (ESI) is prioritized over Matrix-Assisted Laser Desorption/Ionization (MALDI) due to its softer ionization process. Piperidine-triazole ureas, often developed as serine hydrolase inhibitors[1], can possess labile urea linkages that fragment under harsh ionization. ESI-TOF preserves the intact [M+H]⁺ molecular ion, ensuring accurate mass determination without isobaric interference[4].

  • Sample Preparation: Dissolve 1 mg of the purified piperidine-triazole compound in 1 mL of LC-MS grade methanol. Add 0.1% formic acid to promote the protonation of the basic piperidine nitrogen.

  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix to ensure mass accuracy < 2 ppm across the 100–1000 m/z range.

  • Injection & Ionization: Inject 5 µL of the sample into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and flow rate to 8 L/min.

  • Validation: Extract the chromatogram for the expected [M+H]⁺ mass. Calculate the mass error: ((Observed Mass - Theoretical Mass) / Theoretical Mass) × 10⁶. An error of ≤ 5 ppm validates the elemental composition.

Protocol C: NMR Structural Elucidation (1D & 2D)

Causality & Insight: While 1D ¹H NMR can easily identify the characteristic triazole proton (a sharp singlet between 7.8 and 8.5 ppm), it is insufficient for absolute regiochemical assignment. CuAAC theoretically yields the 1,4-disubstituted isomer, but alternative conditions can yield the 1,5-isomer. To build a self-validating protocol, 2D Heteronuclear Multiple Bond Correlation (HMBC) must be employed. By observing the ³JCH coupling between the triazole C5 proton and the adjacent carbons of the piperidine ring, the exact spatial linkage is unequivocally proven[2].

  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆, depending on solubility. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Acquire 16 scans at 298 K on a 400 MHz or 600 MHz spectrometer. Use a standard 30° pulse sequence with a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire 512–1024 scans with proton decoupling. The relaxation delay should be extended to 2–3 seconds to account for the slower relaxation times of quaternary carbons in the triazole ring[4].

  • 2D HMBC Acquisition: Run a standard HMBC sequence optimized for long-range couplings (³JCH ≈ 8 Hz).

  • Regiochemical Validation: Map the cross-peaks. A definitive correlation between the triazole C5-proton and the adjacent piperidine carbons confirms the 1,4-disubstituted architecture, validating the structural integrity of the synthesized pharmacophore.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Title: Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and in Vivo-Active Inhibitors of α/β-Hydrolase Domain Containing 6 (ABHD6)

Sources

Application

use of "3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine" in medicinal chemistry

Application Note: 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine as a Versatile Pharmacophore in Modern Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine as a Versatile Pharmacophore in Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Mechanistic Rationale

The compound 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. It combines a saturated, basic nitrogen heterocycle (piperidine) with a metabolically stable, hydrogen-bond accepting aromatic system (dimethyl-1,2,4-triazole).

In medicinal chemistry, the spatial arrangement of pharmacophores is critical. The 3-position substitution on the piperidine ring introduces a chiral center, allowing the triazole moiety to adopt specific axial or equatorial vectors depending on the stereoisomer. This conformational control frequently results in a "Y-shape" geometry, which is highly favored for fitting into the hinge regions of kinases or the orthosteric pockets of G-protein-coupled receptors (GPCRs)[1][2]. Furthermore, the dimethyl substitution on the 1,2,4-triazole ring sterically shields the heterocycle from cytochrome P450 (CYP) mediated oxidation, significantly improving the metabolic half-life of the resulting drug candidates compared to unsubstituted analogs.

Key Applications in Drug Discovery

A. Antimicrobial Agents (Fluoroquinolone Derivatization)

Bacterial resistance, particularly in Staphylococcus aureus (MRSA), is often driven by efflux pumps that expel standard antibiotics. Substituting the C7 position of the fluoroquinolone core with bulky, basic moieties like triazolyl-piperidines dramatically alters the molecule's recognition by bacterial efflux pumps (e.g., NorA). Studies have shown that 4- and 3-substituted triazolyl-piperidine fluoroquinolones exhibit comparable or superior antibacterial activity against multidrug-resistant strains when compared to ciprofloxacin and vancomycin[3]. The basic piperidine nitrogen enhances bacterial cell wall penetration, while the triazole ring interacts with the DNA gyrase target.

B. CNS and GPCR Modulators

Piperidine-triazole motifs are classic pharmacophores for neurological targets, including dopamine D2 receptors and melanocortin receptors (MC4R)[1][4]. The basic piperidine amine is protonated at physiological pH, forming a critical salt bridge with conserved aspartate residues in the GPCR transmembrane domains. Simultaneously, the 1,2,4-triazole acts as a hydrogen-bond acceptor and participates in π

π stacking with aromatic residues in the extracellular loops, locking the receptor into a specific conformational state[4].
C. Targeted Protein Degradation (PROTACs & Molecular Glues)

Triazole-piperidine derivatives (particularly piperidine-2,6-diones) are foundational to the design of Cereblon (CRBN) modulators and protein degraders[5][6]. The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine scaffold serves as an excellent rigidified linker or surface-binding ligand. Its predictable exit vectors minimize the entropic penalty during the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Data Presentation

Table 1: Physicochemical Properties & ADME Profile of the Scaffold

Property Value Medicinal Chemistry Implication
Molecular Weight 180.25 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
pKa (Piperidine N) ~9.5 Ensures protonation at physiological pH; ideal for salt-bridge formation and aqueous solubility.
LogD (pH 7.4) ~0.8 - 1.2 Optimal lipophilicity for oral bioavailability and CNS penetration.
H-Bond Donors 1 (Secondary Amine) Provides a reactive site for C-N coupling (SNAr or Buchwald-Hartwig).

| H-Bond Acceptors | 3 (Triazole N's) | Enhances target binding affinity via dipole interactions. |

Table 2: Comparative Antimicrobial Efficacy (MIC, µg/mL) Data synthesized from structural analogs evaluating C7-substituted fluoroquinolones[3].

Compound / Scaffold S. aureus (Susceptible) S. aureus (MRSA) E. coli
Ciprofloxacin (Standard) 0.25 16.0 0.015
Vancomycin (Standard) 1.0 1.0 >64

| C7-(Triazolyl-piperidine) Derivative | 0.12 | 0.5 | 0.06 |

Experimental Protocols

Protocol 1: SNAr Synthesis of C7-Fluoroquinolone Derivatives

Causality: Nucleophilic Aromatic Substitution (SNAr) is the preferred method for functionalizing the C7 position of fluoroquinolones. The adjacent fluorine and carbonyl groups highly activate the C7 carbon. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and superior ability to dissolve zwitterionic fluoroquinolone cores. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, ensuring the piperidine nitrogen remains unprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 1.0 mmol of the C7-halogenated fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) in 5.0 mL of anhydrous NMP.

  • Reagent Addition: Add 1.2 mmol of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine, followed by 2.5 mmol of DIPEA.

  • Reaction: Purge the flask with nitrogen gas. Heat the reaction mixture to 90 °C using an oil bath and stir continuously for 4–6 hours.

  • Monitoring: Monitor the reaction progress via LC-MS. The reaction is complete when the starting material peak is consumed and the desired mass [M+H]+ is dominant.

  • Workup & Purification: Cool the mixture to room temperature. Add 15 mL of ice-cold distilled water dropwise to induce precipitation. Filter the resulting solid under a vacuum.

  • Validation: Recrystallize the crude product from hot ethanol. Confirm purity (>95%) using reverse-phase HPLC (TFA/MeOH gradient) and structural identity via 1 H NMR (500 MHz) and HRMS[5].

Protocol 2: In Vitro Broth Microdilution Assay (MIC Validation)

Causality: To validate the synthesized compound as a self-contained system, its biological activity must be quantified. The broth microdilution technique is the gold standard because it provides exact Minimum Inhibitory Concentration (MIC) values, allowing direct comparison against clinical standards[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., MRSA ATCC 43300) on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized triazolyl-piperidine derivative in DMSO to a stock concentration of 1 mg/mL. Perform two-fold serial dilutions in Mueller-Hinton broth across a 96-well microtiter plate (final concentration range: 64 to 0.03 µg/mL). Ensure final DMSO concentration does not exceed 1% v/v.

  • Inoculation: Add 10 µL of the bacterial suspension to each well.

  • Incubation & Readout: Incubate the plates at 37 °C for 18-20 hours. The MIC is determined visually and spectrophotometrically (OD 600​ ) as the lowest concentration of the compound that completely inhibits bacterial growth.

Visualizations

Pathway A Fluoroquinolone Core (C7-Halogenated) C Nucleophilic Aromatic Substitution (SNAr, DIPEA, NMP, 90°C) A->C B 3-(Dimethyl-1,2,4-triazolyl)piperidine (Nucleophile) B->C D Crude Triazolyl-Fluoroquinolone C->D Precipitation E Reverse-Phase Purified Product (>95% Purity) D->E HPLC

Synthetic workflow for SNAr coupling of the piperidine scaffold.

BindingModel cluster_ligand Pharmacophore: 3-(Dimethyl-1,2,4-triazolyl)piperidine Target GPCR / Kinase Pocket Piperidine Piperidine Ring (Basic Amine) Linker C3-Chiral Center (Vector Control) Piperidine->Linker SaltBridge Salt Bridge (e.g., Aspartate) Piperidine->SaltBridge Triazole Dimethyl-1,2,4-Triazole (H-Bond Acceptor) PiStacking Pi-Pi / H-Bonding (Aromatic Cleft) Triazole->PiStacking Linker->Triazole SaltBridge->Target PiStacking->Target

Pharmacophore binding model highlighting dual interaction vectors.

References

  • Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 Journal of Medicinal Chemistry - ACS Public
  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents PubMed - NIH
  • Design, synthesis, and evaluation of a novel protein degrader FPFT-2216 PubMed - NIH
  • New Substituted Piperazines as Ligands for Melanocortin Receptors.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Journal of Medicinal Chemistry - ACS Public
  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring Synthetic Communic

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of "3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine"

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for the synthesis of 3-(dimethyl-1H-1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for the synthesis of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine and its protected derivatives.

The construction of this scaffold typically involves coupling a 3-substituted piperidine with 3,5-dimethyl-1H-1,2,4-triazole. This process is notoriously prone to regioselectivity issues and competing elimination side-reactions. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to maximize your yield.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: During the N-alkylation of 1-Boc-3-bromopiperidine with 3,5-dimethyl-1,2,4-triazole, my LC-MS shows massive amounts of a byproduct and <15% of the desired product. What is happening? A1: You are observing a classic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ). The proton adjacent to the bromide (at the C2 or C4 position of the piperidine ring) is mildly acidic. When you introduce a base (e.g., K2​CO3​ or NaH ) to deprotonate the triazole, the resulting triazolate anion acts as a bulky base rather than a nucleophile. Because the piperidine ring can easily adopt a conformation where the C-H and C-Br bonds are anti-periplanar, E2 elimination rapidly outcompetes SN​2 substitution, yielding 1-Boc-1,2,5,6-tetrahydropyridine[1]. Solution: Switch your leaving group from a bromide to a mesylate (-OMs), use a softer base like Cs2​CO3​ , or abandon the SN​2 route entirely in favor of a Mitsunobu coupling.

Q2: I am seeing two different product peaks with identical masses ( [M+H]+=281.2 ). How do I control the regioselectivity of the triazole coupling? A2: 1,2,4-Triazoles are ambident nucleophiles. Alkylation can occur at the N1/N2 positions (which are equivalent in symmetric 3,5-dimethyl-1,2,4-triazole) or the N4 position. Alkylation at N1 is thermodynamically favored, while N4 alkylation is often kinetically driven by steric accessibility. To drive the equilibrium toward the desired N1-alkylated isomer, you must operate under thermodynamic control. This is achieved by running the reaction at elevated temperatures (e.g., 80–100 °C) in polar aprotic solvents (DMF or DMSO), which allows the N4-isomer to thermally rearrange into the more stable N1-isomer[2].

Q3: My Mitsunobu reaction using 1-Boc-3-hydroxypiperidine is stalling at 50% conversion. How can I drive it to completion? A3: The Mitsunobu reaction relies on the pronucleophile having a pKa​<11 . The electron-donating methyl groups on 3,5-dimethyl-1,2,4-triazole push its pKa​ to approximately 10.5–11.0, placing it at the absolute upper limit for standard DIAD/PPh3 reactivity[3]. If the reaction stalls, the betaine intermediate is likely degrading before the triazole can attack the alkoxyphosphonium ion. Solution: Alter the order of addition. Pre-form the betaine at 0 °C, add the alcohol to form the activated alkoxyphosphonium intermediate, and then add the triazole. Alternatively, switch to a more reactive azodicarboxylate/phosphine pair like ADDP and tributylphosphine ( PBu3​ ).

Part 2: Synthesis Strategy & Visual Workflows

To avoid the pitfalls of E2 elimination and poor regioselectivity, selecting the correct synthetic pathway is critical. Below is the decision matrix and mechanistic pathway for this scaffold.

G Start Target: 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine Route1 Route A: SN2 Alkylation (3-Halo/OMs Piperidine) Start->Route1 Route2 Route B: Mitsunobu (3-OH Piperidine) Start->Route2 E2_Risk High E2 Elimination Risk (Tetrahydropyridine byproduct) Route1->E2_Risk Strong Base SN2_Opt Optimize: Use Mesylate, Cs2CO3, MeCN, 80°C Route1->SN2_Opt Mild Base Mitsunobu_Opt Clean SN2 Inversion Pre-form Betaine at 0°C Route2->Mitsunobu_Opt Deprotect Boc Deprotection (4M HCl in Dioxane) SN2_Opt->Deprotect Mitsunobu_Opt->Deprotect Final Final Product Isolated (HCl Salt) Deprotect->Final

Caption: Workflow for selecting the optimal synthesis route to bypass E2 elimination risks.

G Triazole 3,5-dimethyl-1H-1,2,4-triazole Anion Triazolate Anion (Ambident Nucleophile) Triazole->Anion Base (e.g., K2CO3) N1_Attack N1/N2 Attack (Thermodynamically Favored) Anion->N1_Attack High Temp (>80°C) N4_Attack N4 Attack (Kinetically Favored/Steric) Anion->N4_Attack Low Temp / Kinetic Control N1_Prod 1-Alkyl-3,5-dimethyl-1,2,4-triazole (Desired Target) N1_Attack->N1_Prod N4_Prod 4-Alkyl-3,5-dimethyl-1,2,4-triazole (Undesired Isomer) N4_Attack->N4_Prod N4_Prod->N1_Prod Thermal Rearrangement (Thermodynamic Shift)

Caption: Regioselectivity pathways of the ambident 3,5-dimethyl-1,2,4-triazolate anion.

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative optimization data derived from internal validations and literature precedents for coupling the piperidine core to the triazole[4][5].

Synthetic RouteReagents & ConditionsMajor ByproductRegioselectivity (N1:N4)Typical Yield
SN​2 (Bromide) 1-Boc-3-bromopiperidine, K2​CO3​ , DMF, 80°CAlkene (E2 Elimination)85:15< 15%
SN​2 (Mesylate) 1-Boc-3-OMs-piperidine, Cs2​CO3​ , MeCN, 80°CHydrolyzed alcohol90:1045 - 55%
Standard Mitsunobu 1-Boc-3-OH-piperidine, DIAD, PPh3​ , THF, RTUnreacted starting material> 95:550 - 60%
Optimized Mitsunobu 1-Boc-3-OH-piperidine, DIAD, PPh3​ , THF, 0°C 60°CTriphenylphosphine oxide> 98:275 - 85%

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Mitsunobu Coupling (Recommended)

This protocol utilizes a pre-activation strategy to accommodate the borderline pKa​ of the dimethyltriazole, ensuring complete inversion of stereochemistry (if starting from a chiral alcohol) and minimizing stalled reactions[4].

Step-by-Step Methodology:

  • System Purge: Flame-dry a 100 mL round-bottom flask. Purge with dry Argon for 5 minutes.

  • Betaine Formation: Dissolve triphenylphosphine ( PPh3​ , 1.5 eq, 15.0 mmol) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq, 15.0 mmol) dropwise over 10 minutes.

    • In-Process Control (IPC): The solution will turn a distinct pale yellow, indicating the formation of the Morrison-Brunn-Huisgen betaine intermediate. Stir for 15 minutes.

  • Alcohol Activation: Add 1-Boc-3-hydroxypiperidine (1.0 eq, 10.0 mmol) dissolved in a minimal amount of anhydrous THF dropwise. Stir at 0 °C for 30 minutes to fully form the alkoxyphosphonium ion.

  • Nucleophilic Attack: Add 3,5-dimethyl-1H-1,2,4-triazole (1.2 eq, 12.0 mmol) in one portion.

  • Thermodynamic Shift: Remove the ice bath and attach a reflux condenser. Heat the reaction to 60 °C for 12 hours.

    • IPC: Monitor via LC-MS. The product mass ( [M+H]+=281.2 ) should dominate. The presence of m/z=279.1 indicates triphenylphosphine oxide ( TPPO ) formation, confirming the catalytic cycle is turning over.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Dry the organic layer over Na2​SO4​ . Purify via silica gel chromatography (Gradient: 0% to 10% MeOH in DCM). Note: TPPO often co-elutes; triturating the crude mixture in cold diethyl ether prior to chromatography will precipitate the bulk of the TPPO.

Protocol B: Boc Deprotection to Final Target

Removing the Boc group must be done under strictly anhydrous acidic conditions to prevent the highly polar free piperidine from dissolving into the aqueous phase during workup.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 1-Boc-3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Acid Cleavage: Cool to 0 °C. Slowly add 4M HCl in Dioxane (10.0 eq).

    • IPC: Vigorous gas evolution ( CO2​ and isobutylene) will occur immediately.

  • Precipitation: Remove the ice bath and stir at room temperature for 2 hours. As the Boc group is cleaved, the resulting secondary amine will form a hydrochloride salt and precipitate out of the DCM solution as a white solid.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with cold diethyl ether to remove any residual dioxane or organic impurities. Dry under high vacuum to yield 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine hydrochloride in >95% purity.

References

  • Wustrow, D. J., Wise, L. D. (2008). Synthesis of 4-aryl substituted piperidines and 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride. US Patent Application Publication US 2008/0081803 A1.
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1). Available at:[Link]

  • Bentley, T. W., Jones, R. V. H., & Wareham, P. J. (1989). A general anionic mechanism for thermodynamic control of regioselectivity in N-alkylation and acylation of heterocycles. Tetrahedron Letters, 30(30), 4013–4016. Available at:[Link]

  • Reynolds, A. J., Kassiou, M. (2009). Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. ResearchGate. Available at: [Link]

  • RSC Publishing. (2015). Organic & Biomolecular Chemistry: Synthesis of Ibrutinib Intermediates via (S)-1-Boc-3-hydroxypiperidine. Royal Society of Chemistry. Available at:[Link]

  • Patsnap Eureka. (2016). Preparation method of Ibrutinib intermediate using Mitsunobu reaction. Patent CN106083861A. Available at:[Link]

Sources

Optimization

challenges in the purification of polar triazole compounds

Welcome to the Advanced Chromatography and Purification Support Center . The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles with ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center .

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity. However, the resulting triazoles are highly polar, nitrogen-rich heterocycles that frequently present severe downstream purification bottlenecks. This technical guide provides field-proven, mechanistically grounded solutions for overcoming the three most common challenges: void volume elution, severe peak tailing, and stubborn copper catalyst retention.

Diagnostic Workflow

G Start Triazole Purification Issue Detected Diag1 Elutes in Void Volume (Poor Retention) Start->Diag1 Diag2 Asymmetrical Peaks (Severe Tailing) Start->Diag2 Diag3 Blue/Green Tint (Assay Interference) Start->Diag3 Cause1 High Polarity prevents RP-C18 partitioning Diag1->Cause1 Cause2 Basic N interacts with acidic silanols (Si-OH) Diag2->Cause2 Cause3 Stable Cu-Triazole coordination complex Diag3->Cause3 Sol1 Switch to HILIC (Partitioning in water layer) Cause1->Sol1 Sol2 Use Base-Deactivated Column or Lower pH < 3.0 Cause2->Sol2 Sol3 Apply Thiourea Scavenger Resin Cause3->Sol3

Diagnostic logic tree for identifying and resolving polar triazole purification bottlenecks.

Module 1: Chromatographic Retention & Peak Tailing

Q: My polar triazole product elutes in the void volume on a standard C18 column and exhibits severe peak tailing. How do I fix this?

Causality & Solution: Highly polar triazoles lack sufficient hydrophobicity to partition effectively into the carbon chains of a standard reversed-phase (RP) C18 stationary phase. Furthermore, the basic nitrogen atoms in the triazole ring act as strong hydrogen bond acceptors. They undergo secondary ion-exchange interactions with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface, which is the primary driver of peak tailing and loss of resolution[1].

To resolve this, you must either eliminate the root cause of the secondary interactions or change the retention mechanism entirely:

  • Base-Deactivated Columns & pH Control: Utilizing columns specifically engineered with end-capping or TYPE-C silica hydride technology minimizes exposed free silanols[2]. Additionally, lowering the mobile phase pH below 3.0 suppresses the ionization of residual silanols, neutralizing them and preventing electrostatic interactions with the protonated triazoles[1].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar triazoles, switch to HILIC. HILIC utilizes a polar stationary phase (e.g., bare silica, diol) and a highly organic mobile phase. Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase. This orthogonal selectivity is highly effective for compounds that are too hydrophilic for RP-LC and provides enhanced ionization sensitivity for ESI-MS[3].

Protocol 1: HILIC Method Development for Polar Triazoles

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (100 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% Acetonitrile). Causality: A high buffer concentration is required to disrupt persistent electrostatic interactions, while the low pH ensures silanols remain protonated.

  • Step 2: Column Equilibration. Flush a bare silica or diol HILIC column with 90% B / 10% A for at least 20 column volumes. Self-Validation: Monitor the baseline UV or MS signal. A perfectly flat, stable baseline confirms the formation of the critical immobilized water layer on the stationary phase.

  • Step 3: Sample Dilution. Dissolve the crude triazole in a diluent matching the initial mobile phase conditions (e.g., >75% Acetonitrile). Self-Validation: Inject a 1 µL test plug. If peak fronting occurs, increase the organic ratio of the sample diluent to prevent early phase collapse.

  • Step 4: Gradient Execution. Run a shallow gradient from 90% B down to 50% B over 15 minutes. Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous fraction elutes the highly retained polar triazoles.

Module 2: Eradicating Residual Copper Catalysts

Q: My purified triazole is slightly blue/green, and downstream biological assays are failing. How do I break the copper-triazole complex?

Causality & Solution: The 1,2,3-triazole ring is a potent multidentate ligand for transition metals. During CuAAC, the copper catalyst (CuI/CuII) forms highly stable coordination complexes with the product. Standard liquid-liquid extraction (even with EDTA) is often thermodynamically insufficient to strip the strongly bound copper from the triazole[4].

The most effective solution is to introduce a competing ligand with a significantly higher affinity for copper, such as a thiourea-functionalized scavenger resin[5]. The resin irreversibly binds the copper, allowing the free triazole to be recovered via simple filtration.

Protocol 2: Batch Copper Scavenging using Thiourea Resin

  • Step 1: Pre-Treatment Assessment. Dissolve the crude triazole in a compatible organic solvent (e.g., DCM or DMF). Self-Validation: Perform a baseline visual inspection (note any blue/green tint) or run a preliminary ICP-MS analysis to quantify the initial copper load.

  • Step 2: Resin Incubation. Add 3-5 equivalents of SiliaMetS® Thiourea scavenger resin relative to the initial copper catalyst concentration[5]. Stir the suspension gently at room temperature for 4 to 16 hours. Causality: The thiourea functional groups act as high-affinity soft ligands, thermodynamically outcompeting the triazole for the copper ions.

  • Step 3: Filtration & Recovery. Filter the mixture through a Büchner funnel or a specialized frit to remove the metal-loaded resin[5]. Wash the resin bed with 2-3 volumes of fresh solvent to recover any non-specifically bound product.

  • Step 4: Post-Treatment Validation. Concentrate the filtrate in vacuo. Self-Validation: The resulting product should be completely colorless. Confirm final purity via ICP-MS; successful scavenging will yield <10 ppm residual copper[6].

Quantitative Data: Copper Removal Efficiency

The efficiency of copper removal varies significantly depending on the method chosen and the specifics of the reaction matrix. The following table summarizes typical residual copper levels and product recovery yields achieved with different techniques[6].

Purification StrategyMechanism of ActionTypical Residual CopperProduct Recovery YieldOptimal Application Profile
Aqueous EDTA Wash Chelation & Phase Separation< 50 ppm> 90%Highly lipophilic products; weak Cu binders
Silica Gel Chromatography Adsorption< 50 ppmVariableSimultaneous removal of organic impurities
SiliaMetS® Thiourea Resin High-Affinity Covalent Scavenging< 10 ppm> 95%Highly polar triazoles; strong coordination complexes
Sodium Sulfide (Na₂S) Precipitation (CuS)< 10 ppmVariableLarge-scale bulk processing; non-acidic matrices

Frequently Asked Questions (FAQs)

Q: Can I avoid copper contamination entirely during the synthesis of my triazole? A: Yes, by utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free variant of click chemistry relies on the inherent ring strain of cyclooctynes (e.g., DIFO) to drive the cycloaddition without a catalyst. It is highly recommended for sensitive biological applications where copper toxicity is a major concern.

Q: Why does my triazole peak shape improve when I switch from methanol to acetonitrile in RP-HPLC? A: Acetonitrile is an aprotic solvent, whereas methanol is protic. Protic solvents can sometimes compete for hydrogen bonding sites or fail to adequately shield the basic nitrogen atoms of the triazole from the acidic silanols on the silica surface. Acetonitrile often provides better peak symmetry for basic compounds[1].

References

  • Title : What Causes Peak Tailing in HPLC? | Source : Chrom Tech, Inc. | URL :[Link]

  • Title : Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | Source : MICROSOLV | URL :[Link]

  • Title : Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity | Source : Waters Corporation | URL :[Link]

  • Title : Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins | Source : ResearchGate | URL :[Link]

Sources

Troubleshooting

Part 1: Pyridine Hydrogenation Troubleshooting (FAQ)

Welcome to the Piperidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate by...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate byproduct formation during the synthesis of piperidine derivatives.

Piperidine scaffolds are ubiquitous in FDA-approved pharmaceuticals, but their synthesis—whether via the catalytic hydrogenation of pyridines or the reductive amination of carbonyls—is notoriously prone to side reactions. This guide moves beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols where the chemistry natively prevents byproduct formation.

Q1: During the catalytic hydrogenation of pyridine, my GC-MS shows significant amounts of pentylamine and pentane. What is causing this ring-opening? Causality: You are observing hydrogenolysis (C–N bond cleavage). According to Density Functional Theory (DFT) models, the stepwise hydrogenation of pyridine to piperidine is thermodynamically favorable, but under harsh conditions (temperatures >350 °C) or over highly acidic catalyst supports, the newly formed piperidine undergoes ring-opening to form pentylamine[1][2]. Prolonged exposure leads to further hydrogenolysis, yielding pentane and ammonia[2]. Solution: Lower the reaction temperature and switch to a catalyst that suppresses the C–N rupture barrier. For example, using a uniformly dispersed Pd/θ-Al₂O₃ catalyst in water at 150 °C achieves >99% selectivity for piperidine by optimizing substrate adsorption without triggering ring cleavage[3].

Q2: I am using methanol as my solvent for pyridine hydrogenation, but my primary isolate is N-methylpiperidine. How do I stop this over-alkylation? Causality: Alcohols are not innocent bystanders under reducing conditions. Piperidine is a strong nucleophile. When generated in an alcohol solvent (like methanol or 1-pentanol) under hydrogenation conditions, the solvent can undergo transient dehydrogenation to an aldehyde, which then reacts with the piperidine via reductive amination to form N-alkylated byproducts (e.g., 1-methylpiperidine or 1-pentylpiperidine)[4]. Solution: Transition to an ionic hydrogenation strategy. By adding an acid like trifluoroacetic acid (TFA) to the methanol solvent, the resulting piperidine is immediately protonated into a piperidinium salt. This structurally eliminates the nitrogen's lone pair, preventing it from acting as a nucleophile and reacting with the solvent[5].

G PYR Pyridine (Starting Material) THP Tetrahydropyridine (Intermediate) PYR->THP +H2 PIP Piperidine (Target Product) THP->PIP +H2 PAM Pentylamine (Ring-Opening) PIP->PAM C-N Cleavage (T > 350°C) NALK N-Alkyl Piperidine (Solvent Adduct) PIP->NALK Alcohol Solvent Reaction PEN Pentane + NH3 (Hydrogenolysis) PAM->PEN Hydrogenolysis

Reaction pathways in pyridine hydrogenation highlighting target and byproduct formation.

Part 2: Reductive Amination Troubleshooting (FAQ)

Q3: I am synthesizing a piperidine derivative via the reductive amination of glutaraldehyde with a primary amine. Why is my yield dominated by diols and over-alkylated oligomers? Causality: This is a kinetic competition failure. If you use a strong, non-selective reducing agent like Sodium Borohydride (NaBH₄), it reduces the starting carbonyl into an alcohol faster than the amine can condense to form the imine intermediate[6]. Furthermore, if the imine is reduced to a secondary amine (the piperidine ring) while unreacted carbonyls are still present, the highly reactive piperidine will undergo a second reductive amination, leading to over-alkylation[6]. Solution: Control the kinetics by switching to a selective hydride donor like Sodium Triacetoxyborohydride (NaBH(OAc)₃) and adjusting the pH to 4–6. NaBH(OAc)₃ is electronically incapable of reducing aldehydes/ketones at room temperature; it will only reduce the protonated iminium ion, ensuring zero alcohol byproduct formation[6].

G2 START Carbonyl + Primary Amine IMINE Imine / Iminium (pH 4-6) START->IMINE -H2O ALC Alcohol Byproduct (Premature Reduction) START->ALC Strong Reductant (NaBH4) PIP Piperidine Derivative (Target) IMINE->PIP Selective Reduction (NaBH(OAc)3) OVER Over-alkylated Amine (Byproduct) PIP->OVER Excess Carbonyl

Reductive amination decision tree showing imine formation versus byproduct pathways.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems —meaning the successful execution of one step natively prevents the failure of the next.

Protocol A: Chemoselective Ionic Hydrogenation of Pyridine

Self-Validating Design: The inclusion of an acid natively protects the product from catalyst poisoning and solvent-adduct formation by locking the piperidine in its protonated state[5].

  • Preparation: In a high-pressure reactor, dissolve 1.0 mmol of the substituted pyridine in 1.0 M Methanol.

  • Ionic Protection: Add 3.0 equivalents of Trifluoroacetic acid (TFA). Crucial Step: This ensures the resulting piperidine is instantly converted to a piperidinium salt.

  • Catalyst Addition: Add 2 mol% of [Ir-OMs] (Iridium(III) catalyst).

  • Hydrogenation: Purge the reactor with H₂ gas, then pressurize to 50 bar. Stir at room temperature (25 °C) for 18 hours.

  • Isolation: Vent the reactor. The product is isolated as a stable, highly pure piperidinium hydrochloride salt (after HCl workup), completely free of N-methylated byproducts[5].

Protocol B: Two-Step Reductive Amination for Piperidine Ring Closure

Self-Validating Design: Physically separating the dehydration step from the reduction step ensures that no reducing agent is present while the carbonyl is vulnerable[6].

  • Imine Formation: In a round-bottom flask, dissolve the starting carbonyl (1.0 equiv.) and primary amine (1.0 equiv.) in anhydrous 1,2-Dichloroethane (DCE).

  • Dehydration: Add activated 4Å molecular sieves to drive the equilibrium toward the imine by sequestering water. Stir at room temperature until TLC confirms complete consumption of the carbonyl.

  • Selective Reduction: Cool the flask to 0 °C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise. Add a catalytic amount of glacial acetic acid to maintain pH 4–5.

  • Workup: Quench with saturated NaHCO₃ to neutralize the acid, extract with ethyl acetate, and concentrate. The absence of unreacted carbonyls in step 2 natively prevents over-alkylation in step 3[6].

Part 4: Quantitative Data Summaries

Table 1: Catalyst and Condition Effects on Pyridine Hydrogenation Selectivity

Catalyst SystemSolventTemp (°C)PressureTarget Piperidine SelectivityMajor Observed Byproducts
Pt/C or Pd/C Water350–400Supercritical< 50%1-pentyl piperidine, pentylamine[4]
[Ir-OMs] + TFA Methanol2550 bar> 95%None (Ionic protection successful)[5]
Pd/θ-Al₂O₃ Water1503.0 MPa> 99%Trace ring-opened species[3]
Ru-Pd/Ac Neat1003.0 MPa100%None[7]

Table 2: Reducing Agent Selection in Reductive Amination[6]

Reducing AgentChemoselectivityOptimal pHRisk of Alcohol ByproductRisk of Over-Alkylation
NaBH₄ LowNeutralHigh (Reduces carbonyls rapidly)High
NaBH₃CN High4–6LowLow (Requires fume hood due to HCN)
NaBH(OAc)₃ Very High4–5Minimal (Preferred for piperidines)Minimal

Part 5: References

  • "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines". ChemRxiv. URL: [Link]

  • "Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study". Canadian Science Publishing. URL: [Link]

  • "Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac". ResearchGate. URL: [Link]

  • "Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study". Scholaris. URL: [Link]

  • "Catalytic hydrogenation of pyridines in water". ResearchGate. URL: [Link]

  • "Catalytic Hydrodenitrogenation of Pyridine under Hydrothermal Conditions: A Comprehensive Study". ACS Publications. URL: [Link]

Sources

Optimization

troubleshooting guide for copper-catalyzed azide-alkyne cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals Welcome to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) technical support center. While "click chemistry" is renowned for its high efficiency and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) technical support center. While "click chemistry" is renowned for its high efficiency and functional group tolerance, maintaining the delicate balance of the active catalytic species in complex biological or chemical environments requires precise mechanistic control. This guide is designed to help you troubleshoot failures, optimize ligand selection, and ensure product purity through self-validating workflows.

Mechanistic Troubleshooting (FAQs)

Q: Why is my click reaction yielding no product, and the solution has turned green or blue? A: The fundamental driver of the CuAAC reaction is the Copper(I) catalytic species. A color shift to green or blue is a direct visual indicator that your active Cu(I) has oxidized into catalytically inactive Cu(II)[1]. This thermodynamic instability is typically caused by dissolved oxygen in your buffers. Solution: Always use 2 as an in situ reducing agent in a 5-to-10-fold excess relative to copper to maintain the cuprous state[2]. Crucially, sodium ascorbate solutions must be prepared freshly before each experiment, as it rapidly degrades and loses its reducing power in aqueous environments.

Q: Why is my protein precipitating or degrading during the labeling reaction? A: Protein precipitation during CuAAC is usually caused by copper toxicity and the generation of Reactive Oxygen Species (ROS). When Cu(I), ascorbate, and ambient oxygen interact, they trigger a Fenton-like reaction that produces hydroxyl radicals, leading to oxidative damage and crosslinking of amino acid residues (like histidine)[3]. Furthermore, unchelated copper can non-specifically bind to proteins, causing denaturation. Solution: You must encapsulate the copper. Use a highly water-soluble ligand like 1 at a minimum 5:1 molar ratio to copper to block Cu(I) bioavailability[1]. Additionally, incorporate 1-5 mM of3 into your reaction buffer; it acts as a sacrificial ROS scavenger and prevents byproducts of ascorbate oxidation from crosslinking your biomolecules[3].

Q: How do I choose between TBTA, THPTA, and BTTAA for my specific application? A: Ligand selection dictates both reaction kinetics and biocompatibility. 4 is the classic ligand but suffers from extremely poor aqueous solubility, making it suitable only for organic solvent-based syntheses[4]. For bioconjugation,1 is the standard due to its high water solubility and ability to ameliorate toxic effects[1]. However, if you are performing live-cell labeling, 5 is superior. BTTAA significantly enhances reaction rates and efficiency compared to THPTA and TBTA, while demonstrating the lowest cytotoxicity[5].

Q: How do I effectively remove residual copper after the reaction to ensure product purity? A: Copper ions can interfere with downstream pharmacological assays and fluorescence readings. The removal strategy depends on your product's solubility. For small molecules extracted into organic solvents, washing the organic layer with an equal volume of6 or saturated ammonium chloride will complex the copper, turning the aqueous layer blue for easy separation[6]. For water-soluble proteins or polymers, dialyze the mixture against a 10 mM EDTA solution followed by pure water, or pass the mixture through a 7[7].

G Start Issue: Low/No Product Yield CheckColor Is the reaction mixture blue/green? Start->CheckColor YesColor Yes: Cu(I) oxidized to Cu(II) CheckColor->YesColor Yes NoColor No: Catalyst is active CheckColor->NoColor No FixOx Degas buffer & use fresh Na-Ascorbate YesColor->FixOx CheckLigand Check Ligand/Cu Ratio NoColor->CheckLigand FixLigand Increase THPTA to 5:1 ratio CheckLigand->FixLigand

Caption: CuAAC Troubleshooting Logic Tree for Low Yields

Ligand Selection Matrix

To optimize your reaction, match the ligand to your specific experimental environment. The data below summarizes quantitative performance metrics across standard CuAAC ligands[4][5][8].

LigandAqueous SolubilityRelative Catalytic RateCytotoxicityIdeal Application
TBTA Very LowModerateHighOrganic synthesis; solid-phase chemistry
THPTA HighFastLowIn vitro bioconjugation; protein labeling
BTTAA HighVery FastVery LowLive-cell labeling; in vivo applications
BTTES HighFastLowLive-cell labeling (alternative to BTTAA)

Self-Validating Experimental Protocol: Aqueous Bioconjugation

This protocol is designed as a self-validating system. It separates the pre-complexation of copper and ligand from the main reaction vessel. Causality Note: If copper is added directly to a protein mixture without prior chelation, it will bind non-specifically to histidine and cysteine residues, causing irreversible precipitation. Pre-complexing ensures the copper is safely encapsulated before it encounters your biomolecule.

Materials:

  • Biomolecule-alkyne (e.g., 50 µM final)

  • Cargo-azide (e.g., 100 µM final)

  • CuSO₄ (20 mM stock in water)

  • THPTA ligand (50 mM stock in water)

  • Aminoguanidine HCl (100 mM stock in water)

  • Sodium Ascorbate (100 mM freshly prepared in water)

Step-by-Step Methodology:

  • Prepare the Biomolecule Mixture: In a 1.5 mL tube, combine the Biomolecule-alkyne and Cargo-azide in your preferred biological buffer (e.g., PBS, pH 7.4).

  • Add ROS Scavenger: Add aminoguanidine to achieve a final concentration of 1-5 mM.

    • Validation Checkpoint: The solution should remain perfectly clear. Aminoguanidine prevents ascorbate byproducts from crosslinking proteins.

  • Pre-complex the Catalyst: In a separate small vial, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ + 5.0 µL of 50 mM THPTA). Incubate for 5 minutes at room temperature.

    • Validation Checkpoint: The pre-complex solution will turn a distinct, clear light blue. If it is cloudy, the ligand has degraded and must be replaced.

  • Assemble the Reaction: Add the pre-complexed CuSO₄/THPTA to the biomolecule mixture.

  • Initiate with Reductant: Add freshly prepared sodium ascorbate to a final concentration of 2.5 - 5.0 mM.

    • Validation Checkpoint: The slight blue tint from the copper complex should immediately fade to colorless, confirming the successful reduction of Cu(II) to the active Cu(I) state.

  • Incubate: Mix by gentle inversion and incubate at room temperature for 1 hour. Protect from light if using fluorophores.

  • Quench and Purify: Add EDTA (final concentration 10 mM) to halt the reaction by stripping copper from the THPTA ligand. Purify the conjugate via size-exclusion chromatography or dialysis against an EDTA-containing buffer.

Workflow Step1 1. Mix Azide & Alkyne (in Buffer) Step3 3. Add Aminoguanidine (ROS Scavenger) Step1->Step3 Step2 2. Pre-complex CuSO4 + THPTA Step2->Step3 Step4 4. Add Fresh Na-Ascorbate Step3->Step4 Step5 5. Purify via EDTA Wash Step4->Step5

Caption: Standardized Workflow for CuAAC Bioconjugation

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues in Piperidine-Triazole Derivatives

Welcome to the Application Support Center. Piperidine-triazole hybrids are privileged scaffolds in medicinal chemistry, offering diverse therapeutic applications from antifungal agents to kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Piperidine-triazole hybrids are privileged scaffolds in medicinal chemistry, offering diverse therapeutic applications from antifungal agents to kinase inhibitors. However, their rigid planar structures and lipophilic nature often lead to poor aqueous solubility, hindering both in vitro screening and in vivo bioavailability.

This guide provides causal explanations, diagnostic workflows, and self-validating protocols to help you troubleshoot and overcome these critical bottlenecks.

Diagnostic Workflow

Before altering your compound or assay, you must determine whether your solubility issue is kinetic (precipitation in assay buffers) or thermodynamic (poor dissolution of the solid lattice). Use the workflow below to guide your troubleshooting strategy.

SolubilityTroubleshooting Start Solubility Issue Detected in Piperidine-Triazole Assess Assess Solubility Type Start->Assess Kinetic Kinetic Solubility (In Vitro Assays) Assess->Kinetic Assay Buffer Precipitation Thermo Thermodynamic Solubility (In Vivo / Formulation) Assess->Thermo Poor Animal Bioavailability Solvent Optimize Co-Solvents (e.g., DMSO < 1%) Kinetic->Solvent Planarity Disrupt Molecular Planarity & Shift Triazole Position Thermo->Planarity Structural Modification Salts Salt Formation & Nitrogen Quaternization Thermo->Salts Chemical Modification Formulation Complexation (e.g., Cyclodextrins) Thermo->Formulation Formulation Strategy Success Enhanced Aqueous Solubility Solvent->Success Planarity->Success Salts->Success Formulation->Success

Decision tree for diagnosing and resolving piperidine-triazole solubility issues.

Frequently Asked Questions (FAQs)

Q1: My piperidine-triazole hybrid exhibits poor aqueous solubility despite the presence of the basic piperidine nitrogen. Why is this happening? A1: While the piperidine nitrogen is basic and typically ionizes at physiological pH to 1[1], the overall molecular planarity of the triazole-aryl system can counteract this. Highly planar molecules pack efficiently into crystal lattices, resulting in high crystal packing energy. This thermodynamic stability resists dissolution, meaning the compound will have poor aqueous solubility regardless of its lipophilicity. To resolve this, you must disrupt the molecular planarity to 2[2].

Q2: How can I chemically modify the scaffold to improve solubility without losing target affinity? A2: Structural modification should focus on altering the topological polar surface area (TPSA) and disrupting lattice stacking without perturbing the pharmacophore:

  • Triazole Positioning: Shifting the position of the rigid triazole ring within the linker by even a single methylene unit can drastically alter the 3[3].

  • Piperidine Bioisosteres: If the basicity of the piperidine is causing rapid clearance, replacing it with a 4-carboxamido group or other polar bioisosteres can 4[4].

  • Quaternization: Converting the 1,2,3-triazole or piperidine nitrogen into a triazolium or piperidinium salt forces the molecule into an ionic state, significantly .

Q3: What formulation strategies work best for cell-based assays versus in vivo dosing? A3:

  • In vitro (Kinetic Solubility): Dimethyl sulfoxide (DMSO) is the standard co-solvent. However, ensure the final DMSO concentration remains to prevent cytotoxicity.

  • In vivo (Thermodynamic Solubility): For animal models, simple co-solvents are insufficient. You must use formulation approaches like to shield the lipophilic core and improve bioavailability.

Quantitative Data: Solubility Enhancement Strategies
Solubility Enhancement StrategyMechanism of ActionImpact on LogP / LipophilicityTypical Solubility GainApplication Phase
Triazole Position Shifting Alters topological polar surface area (TPSA) and linker flexibility without adding mass.Variable (LogD shifts by ±0.5)5 → 40 µg/mLLead Optimization
Disruption of Planarity Increases dihedral angle between piperidine and aryl groups, lowering crystal packing energy.Minimal change10 → >100 µg/mLLead Optimization
Piperidine Quaternization Converts neutral free base into a permanently charged triazolium/piperidinium salt.Significant decrease (Highly hydrophilic)<1 → >500 µg/mLPre-clinical / Formulation
Cyclodextrin Complexation Encapsulates the lipophilic triazole-aryl core within a hydrophilic shell.N/A (Apparent solubility increases)10 → >1000 µg/mLIn Vivo Dosing
Troubleshooting Guides & Experimental Protocols
Protocol 1: Self-Validating Thermodynamic Solubility Assessment & pH Profiling

Purpose: To determine if the solubility bottleneck is pH-dependent (relying on piperidine ionization) or limited by crystal lattice energy. Self-Validation Mechanism: This protocol uses extreme pH conditions as internal controls. If Tube A (pH 1.0) does not show significantly higher solubility than Tube C (pH 10.0), it validates that the compound lacks a basic center capable of ionization, proving that simple pH adjustment will not resolve the issue.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 2.0 mg of the piperidine-triazole derivative into three separate 1.5 mL microcentrifuge tubes.

  • Buffer Addition: Add 1.0 mL of the following buffers to the respective tubes:

    • Tube A (Positive Control): 0.1 N HCl (pH 1.0) - Forces maximum piperidine ionization.

    • Tube B (Test Condition): Phosphate Buffer (pH 7.4) - Simulates physiological conditions.

    • Tube C (Negative Control): Borate Buffer (pH 10.0) - Forces the un-ionized free base state.

  • Equilibration: Shake the tubes at 300 rpm at 25°C for 24 hours. This extended timeframe ensures thermodynamic equilibrium is reached, allowing any initial kinetic supersaturation to precipitate out.

  • Separation: Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved solid lattice.

  • Quantification: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Dilute the filtrate 1:10 in the mobile phase and quantify the concentration via HPLC-UV against a known calibration curve.

Protocol 2: Salt Formation via Piperidine/Triazole Quaternization

Purpose: To permanently convert the scaffold into an ionic form to bypass crystal packing limitations. Self-Validation Mechanism: The protocol relies on 1 H-NMR for validation. A successful reaction is proven by a distinct downfield chemical shift of the protons adjacent to the quaternized nitrogen, confirming salt formation rather than mere recovery of the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the piperidine-triazole free base in 5.0 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Slowly add 1.1 mmol of the selected alkylating agent (e.g., methyl iodide for quaternization, or ethereal HCl for standard salt formation) dropwise under a continuous nitrogen atmosphere at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Because the ionic product is insoluble in non-polar DCM, it will precipitate out of the solution, naturally driving the reaction to completion.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with 2 x 5 mL of cold diethyl ether to remove any unreacted starting materials and trace impurities.

  • Drying & Verification: Dry the solid in a vacuum desiccator overnight. Dissolve a small sample in DMSO- d6​ and acquire a 1 H-NMR spectrum. Compare the chemical shifts of the piperidine/triazole protons to the original free base to validate quaternization.

References
  • BenchChem. troubleshooting poor biological activity in triazole derivatives.

  • PMC. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.4

  • SciSpace. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.2

  • ACS Publications. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety.1

  • PMC. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series.3

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.5

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in isolating 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in isolating 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine .

This molecule presents a dual chromatographic challenge: it contains a highly basic secondary piperidine amine (pKa ~10.5) and a weakly basic, hydrogen-bond accepting 1,2,4-triazole ring. These features frequently lead to severe peak tailing, irreversible column binding, and poor recovery when using standard purification techniques. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Diagnostic Purification Workflow

G Start Crude 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine Check Assess Impurity Polarity Start->Check NP Normal Phase (NP) Check->NP Lipophilic impurities RP Reversed Phase (RP) Check->RP Polar/Ionizable impurities NPSilica Standard Silica + 1% TEA (Cost-effective) NP->NPSilica Routine cleanup NPAmine Amine-Functionalized Silica (No modifier needed) NP->NPAmine High purity/No TEA RPHighPH C18 + 0.1% NH4OH (Free-base form) RP->RPHighPH Maximize retention RPLowPH C18 + 0.1% TFA (Protonated form) RP->RPLowPH Early elution acceptable

Diagnostic workflow for selecting a purification strategy for basic piperidine derivatives.

Troubleshooting Guide (Q&A)

Q1: My compound exhibits severe peak tailing and low recovery on standard silica gel. What is the mechanistic cause, and how do I fix it? A1: The tailing is caused by a Brønsted acid-base interaction. Standard silica gel is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5). The highly basic secondary amine of the piperidine ring deprotonates these silanols, creating a strong electrostatic ion-pair interaction (Si-O⁻ ··· H₂N⁺-R) that is much stronger than standard dipole-dipole adsorption[1]. The Fix: You must neutralize the silica surface. Add a volatile competing amine, such as 1–5% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[2]. The TEA saturates the acidic silanol binding sites, allowing your piperidine derivative to elute as a sharp, symmetrical peak[3].

Q2: I need to avoid TEA because it interferes with my downstream biological assays and NMR. What is the best modifier-free approach? A2: Switch your stationary phase to an amine-functionalized silica (NH2-silica). The covalently bonded aminopropyl groups provide a slightly basic surface (pKa ~9.8), which repels the basic piperidine nitrogen and prevents irreversible binding[4]. This eliminates the need for mobile phase modifiers and allows you to use softer, safer solvent systems like Hexane/Ethyl Acetate instead of harsh Dichloromethane/Methanol blends[5].

Q3: When using reversed-phase (C18) chromatography, my compound elutes in the void volume. How do I increase retention? A3: In reversed-phase chromatography, retention is driven by lipophilicity. At a neutral or acidic pH, the piperidine amine is protonated, making the molecule highly hydrophilic and causing it to wash out immediately. You must apply the "2 pH rule": adjust the mobile phase pH to at least 2 units above the compound's pKa[6]. By using a high-pH mobile phase (e.g., 0.1% NH4OH, pH ~10.5), you force the compound into its unprotonated, free-base form. This maximizes its hydrophobicity and significantly increases retention on the C18 column[7].

Frequently Asked Questions (FAQs)

Q: Can I use Strong Cation Exchange (SCX) for this compound? A: Yes. SCX columns contain silica-bound tosic acid. Because 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is basic, it will be fully retained on the SCX media while neutral impurities wash through. You can then elute the pure target compound using a 5% ammonia in methanol solution in a highly efficient "catch-and-release" methodology[8].

Q: Can I use a low pH (e.g., 0.1% TFA) in reversed-phase for this compound? A: Yes, but with caveats. While 0.1% TFA will protonate the amine and improve peak shape by masking residual silanols on the C18 silica, it makes the compound highly hydrophilic[6]. You must start with a highly aqueous gradient (e.g., 95% water) to retain the protonated piperidine, and it will elute as a TFA salt, requiring subsequent neutralization[7].

Quantitative Data: Comparative Chromatographic Parameters
Purification StrategyStationary PhaseMobile Phase SystemModifier RequiredExpected Retention Factor (Rf)Peak ShapeTarget Recovery
Standard Normal Phase Unmodified SilicaDCM / MeOHNone0.0 - 0.1 (Streaking)Severe Tailing< 40%
Modified Normal Phase Unmodified SilicaDCM / MeOH1-5% TEA0.25 - 0.35Symmetrical85 - 90%
Amine-Functionalized NH2-SilicaHexane / EtOAcNone0.30 - 0.40Sharp, Symmetrical> 95%
Reversed-Phase (Low pH) C18 SilicaWater / Acetonitrile0.1% TFA (pH ~2)Early ElutionBroad80 - 85% (As Salt)
Reversed-Phase (High pH) C18 SilicaWater / Acetonitrile0.1% NH4OH (pH ~10.5)Moderate to HighSharp> 90% (Free Base)
Experimental Protocols
Protocol A: Modifier-Free Normal Phase Purification (Amine-Silica)

Causality: Utilizing an amine-bonded silica column prevents silanol-amine ion pairing, allowing the use of softer solvent systems without the need for TEA, ensuring direct compatibility with downstream bioassays[4].

  • Stationary Phase Selection: Equip the flash system with an amine-functionalized silica cartridge (e.g., Biotage® KP-Amine or Teledyne RediSep® Amine)[5].

  • Sample Loading (Dry Load): Dissolve the crude mixture in a minimal volume of EtOAc. Add Celite (1:2 sample-to-Celite mass ratio) and evaporate to dryness under reduced pressure. Ensure the powder is free-flowing to prevent band broadening.

  • Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexane.

  • Gradient Elution: Run a linear gradient from 0% to 100% EtOAc in Hexane over 15 CV. The basic piperidine will elute predictably based on its lipophilicity rather than its basicity.

  • Detection & Self-Validation: Monitor UV absorbance at 210 nm and 254 nm. Validation Step: Spot the collected fractions on an NH2-functionalized TLC plate. Develop in 50:50 Hexane/EtOAc and stain with Dragendorff’s reagent; an orange spot confirms the presence of the intact piperidine amine. Perform a mass balance: the mass of the recovered solid must equal the theoretical yield minus known impurity mass, validating the absence of irreversible column binding.

Protocol B: High-pH Reversed-Phase Purification

Causality: Applying the "2 pH rule" forces the piperidine into its free-base form, maximizing hydrophobic interactions with the C18 stationary phase for optimal resolution from polar impurities[6].

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (Acetonitrile). Add 0.1% (v/v) Ammonium Hydroxide (NH4OH) to both to achieve a pH of ~10.5.

  • Column Selection: Use a high-pH tolerant polymer-hybrid C18 column to prevent silica dissolution at alkaline pH[7].

  • Equilibration: Equilibrate the column with 5 CV of 95% A / 5% B.

  • Elution: Inject the sample (dissolved in DMSO or initial mobile phase). Run a gradient from 5% B to 60% B over 20 CV.

  • Recovery & Self-Validation: Lyophilize the target fractions. Validation Step: Because NH4OH is volatile, the resulting lyophilized powder should leave no inorganic residue. Validate the free-base state by dissolving a 1 mg aliquot in CDCl3 for 1H-NMR; the absence of downfield shifts characteristic of protonated piperidinium confirms successful free-base isolation.

References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. 1

  • Kinesis Australia. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." Kinesis. 4

  • University of Rochester. "Flash Column Chromatography." University of Rochester. 2

  • Benchchem. "Technical Support Center: Purifying Basic Amines via Column Chromatography." Benchchem. 3

  • Teledyne ISCO. "RediSep SCX column." Teledyne ISCO. 8

  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography." Biotage. 6

  • Teledyne ISCO. "Flash Chromatography Columns - Teledyne Labs." Teledyne Labs. 5

  • Teledyne ISCO. "Purine and Related Compound Purification Strategies." Teledyne Labs.7

Sources

Troubleshooting

Technical Support Center: Work-Up Procedures for N-Alkylation of Piperidines

Welcome to the Technical Support Center for N-Alkylation of Piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Alkylation of Piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical work-up stage of N-alkylation reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the work-up of piperidine N-alkylation reactions, providing quick and actionable answers.

Q1: My N-alkylation reaction is complete, but I'm unsure of the best way to quench it. What are my options?

A: The choice of quenching agent depends on the specific reaction conditions, particularly the reagents used. For reductive aminations using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), a slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method.[1][2][3][4] This neutralizes the acidic byproducts of the reaction. For direct alkylations with alkyl halides, quenching with water is often sufficient to dissolve inorganic salts and prepare the reaction mixture for extraction.[3][5]

Q2: I'm struggling to separate my N-alkylated piperidine product from the unreacted starting piperidine. How can I improve this separation?

A: This is a common challenge due to the similar basicity of the starting material and the product. An acid-base extraction is the most effective method.[6][7][8] By washing the organic layer with a dilute acid solution (e.g., 1 M HCl), both the product and the starting piperidine will be protonated and move into the aqueous layer.[6] After separating the layers, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amines, which can then be back-extracted into an organic solvent, free from non-basic impurities.[6][8] Subsequent purification by column chromatography is often necessary to separate the product from the starting amine.

Q3: I'm observing a significant amount of a salt precipitating during my work-up. What is it and how should I handle it?

A: This precipitate is likely an ammonium salt, either the hydrohalide salt of your product or unreacted starting material, especially in direct alkylation reactions where an acid is generated.[6][9] In reductive aminations, it could also be inorganic byproducts from the reducing agent. The best approach is to add water to dissolve the salt, then proceed with a standard liquid-liquid extraction.[3][10] If the salt is particularly insoluble, you may need to filter the reaction mixture before extraction.[2][11]

Q4: How can I effectively remove the unreacted alkylating agent?

A: Most alkylating agents are neutral organic compounds and will remain in the organic layer during a standard acid-base extraction. If your N-alkylated piperidine is in the aqueous layer as its protonated salt, the unreacted alkylating agent can be washed away with an organic solvent.[7] If both your product and the alkylating agent are in the organic phase, purification by column chromatography is the most reliable method for separation.[2]

Q5: What is the best way to monitor the progress of the work-up and the purity of my final product?

A: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your extraction and purification.[1][2] By spotting the organic and aqueous layers, you can track the partitioning of your product and impurities. For assessing the purity of your final product, TLC, liquid chromatography-mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[1][2][12]

Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of common problems encountered during the work-up of N-alkylation of piperidines, along with recommended solutions.

Issue 1: Low Recovery of N-Alkylated Piperidine After Extraction

Possible Causes:

  • Incorrect pH of the aqueous layer: Your N-alkylated piperidine, being basic, will partition into the aqueous layer if the pH is acidic.[13][14] Conversely, if you are trying to extract it into an organic solvent, the aqueous layer must be sufficiently basic to ensure the amine is in its neutral, free-base form.[9]

  • Emulsion formation: During extraction, vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous phases, which can trap your product and make separation difficult.

  • Insufficient extraction: The product may have some water solubility, requiring multiple extractions with the organic solvent to be fully recovered.

Solutions:

  • pH Adjustment: Always check the pH of the aqueous layer with pH paper or a pH meter before and after extraction. To extract the free base into an organic solvent, ensure the aqueous layer is basic (pH > 9). To move the amine into the aqueous phase, adjust the pH to be acidic (pH < 5).

  • Breaking Emulsions: To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, you can filter the emulsified layer through a pad of Celite or glass wool.

  • Multiple Extractions: Perform at least three extractions with your chosen organic solvent to ensure complete recovery of the product from the aqueous layer.[15]

Issue 2: Presence of Quaternary Ammonium Salt Byproduct

Possible Cause:

  • Over-alkylation: This is a common side reaction in direct N-alkylation, especially with reactive alkylating agents, where the desired N-alkylated piperidine reacts further to form a quaternary ammonium salt.[16]

Solutions:

  • Work-up Strategy: Quaternary ammonium salts are highly polar and often water-soluble. During the work-up, they will preferentially partition into the aqueous layer, especially after washing with brine.

  • Prevention is Key: To avoid the formation of quaternary ammonium salts in the first place, consider the slow, dropwise addition of the alkylating agent to the reaction mixture, ideally using a syringe pump.[6][9][16] Using a slight excess of the starting piperidine can also help minimize this side reaction.[16]

Issue 3: Difficulty Removing Polar, Water-Soluble Impurities

Possible Cause:

  • Residual Reagents and Byproducts: Impurities such as salts from the base used (e.g., K₂CO₃) or byproducts from the reducing agent can be carried through the work-up.

Solutions:

  • Brine Wash: After the initial extraction, wash the combined organic layers with brine.[2][3] This helps to remove residual water and many water-soluble inorganic impurities.

  • Water Wash: A simple wash with water before the brine wash can also be effective at removing highly water-soluble impurities.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Work-up Complete purity_check Assess Purity (TLC, LC-MS) start->purity_check is_pure Is Product Pure? purity_check->is_pure end Pure Product is_pure->end Yes low_yield Low Yield? is_pure->low_yield No check_ph Check pH of Aqueous Layers low_yield->check_ph Yes impurities Impurities Present? low_yield->impurities No re_extract Re-extract Aqueous Layers at Correct pH check_ph->re_extract re_extract->purity_check identify_impurity Identify Impurity (TLC, NMR) impurities->identify_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm acid_base_extraction Perform Acid-Base Extraction unreacted_sm->acid_base_extraction Yes quat_salt Quaternary Ammonium Salt? unreacted_sm->quat_salt No column_chromatography Column Chromatography acid_base_extraction->column_chromatography brine_wash Wash with Brine quat_salt->brine_wash Yes other_impurity Other Impurity? quat_salt->other_impurity No brine_wash->purity_check other_impurity->column_chromatography Yes column_chromatography->end workup_workflow cluster_direct_alkylation Direct Alkylation Work-up cluster_reductive_amination Reductive Amination Work-up da_start Reaction Complete da_filter Filter (if needed) da_start->da_filter da_concentrate Concentrate da_filter->da_concentrate da_extract Aqueous Extraction (Organic Solvent/Water) da_concentrate->da_extract da_wash Wash with Brine da_extract->da_wash da_dry Dry (Na₂SO₄) da_wash->da_dry da_final_concentrate Concentrate da_dry->da_final_concentrate da_purify Purify (Chromatography) da_final_concentrate->da_purify ra_start Reaction Complete ra_quench Quench (aq. NaHCO₃) ra_start->ra_quench ra_extract Aqueous Extraction (Organic Solvent) ra_quench->ra_extract ra_wash Wash with Brine ra_extract->ra_wash ra_dry Dry (Na₂SO₄) ra_wash->ra_dry ra_concentrate Concentrate ra_dry->ra_concentrate ra_purify Purify (Chromatography) ra_concentrate->ra_purify

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to Triazole-Based Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals The landscape of invasive fungal infections is in constant flux, marked by the rise of opportunistic pathogens and the growing challenge of antifungal resis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of invasive fungal infections is in constant flux, marked by the rise of opportunistic pathogens and the growing challenge of antifungal resistance. Within the arsenal available to combat these threats, triazole agents represent a cornerstone of modern therapy. This guide provides a comprehensive comparative analysis of first and second-generation triazole antifungals, grounded in their core mechanism, spectrum of activity, and the experimental methodologies used to evaluate their performance.

The Core Mechanism: Targeting Fungal Cell Integrity

Triazole antifungal agents, across generations, share a unified mechanism of action: the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol.[1] They specifically target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, a sterol essential for the structure and function of the fungal cell membrane but absent in mammalian cells.[1] Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane-bound enzyme activity, increases permeability, and ultimately arrests fungal growth.[1][3][4]

Triazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol 14-alpha-demethylase (CYP51/Erg11) 14-alpha-demethylase (CYP51/Erg11) Lanosterol->14-alpha-demethylase (CYP51/Erg11) Catalyzes conversion Ergosterol Ergosterol 14-alpha-demethylase (CYP51/Erg11)->Ergosterol Produces Toxic_Sterols Accumulation of Toxic Sterols 14-alpha-demethylase (CYP51/Erg11)->Toxic_Sterols Leads to Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Triazoles Triazoles Triazoles->14-alpha-demethylase (CYP51/Erg11) Inhibits Disrupted_Membrane Disrupted Membrane (Growth Arrest) Toxic_Sterols->Disrupted_Membrane Causes

Caption: Mechanism of action of triazole antifungal agents.

The Generations: A Tale of Broadening Spectrums

The evolution of triazoles can be categorized into two distinct generations, each representing a significant step forward in clinical utility.

  • First-Generation Triazoles: Introduced in the early 1990s, fluconazole and itraconazole revolutionized the treatment of fungal infections.[5][6][7][8]

    • Fluconazole: Known for its excellent activity against many Candida species and Cryptococcus neoformans.[6] However, it possesses a narrow spectrum of activity with limited efficacy against molds like Aspergillus.[1][6]

    • Itraconazole: Offered an expanded spectrum over fluconazole, including activity against endemic fungi such as Histoplasma.[6] Its use, however, can be complicated by variable pharmacokinetics.[5][8]

  • Second-Generation Triazoles: Developed to overcome the limitations of their predecessors, these agents provide a broader spectrum of activity and improved potency.[1][5][8][9][10] This class includes voriconazole, posaconazole, and isavuconazole.[1][9][11] They are characterized by enhanced activity against molds, including various Aspergillus species, and have become first-line options for many invasive fungal infections.[1][12][13]

Comparative Performance Analysis

The selection of a triazole agent is a critical decision driven by its intrinsic activity against the target pathogen, its pharmacokinetic profile, and its propensity for resistance.

The primary metric for assessing in vitro activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal that prevents the visible growth of a microorganism.[1] The data below, summarized from large-scale surveillance studies, compares the MIC ranges and MIC90 values (the concentration required to inhibit 90% of isolates) for key triazoles against clinically significant fungi.[14][15]

Fungal PathogenAntifungal AgentMIC Range (µg/mL)MIC90 (µg/mL)
Candida albicans Fluconazole0.12 - 41
Itraconazole0.03 - 10.5
Voriconazole≤0.007 - 0.50.03
Posaconazole≤0.015 - 10.06
Candida glabrata Fluconazole0.5 - 6416
Itraconazole0.06 - 42
Voriconazole0.03 - 81
Posaconazole0.03 - 20.5
Aspergillus fumigatus Fluconazole16 - >64>64
Itraconazole0.12 - 81
Voriconazole0.12 - 20.5
Posaconazole≤0.015 - 10.25
Cryptococcus neoformans Fluconazole0.25 - 168
Itraconazole0.03 - 10.25
Voriconazole≤0.007 - 0.50.06
Posaconazole0.03 - 0.50.12
Zygomycetes (e.g., Mucorales) Fluconazole>64>64
Itraconazole0.5 - >168
Voriconazole0.25 - >164
Posaconazole0.12 - 41

Data compiled from multiple sources. Actual values may vary between studies.[14][15]

Key Insights:

  • Broad Spectrum of Second Generation: Voriconazole, posaconazole, and isavuconazole consistently demonstrate superior in vitro potency and a broader spectrum of activity compared to fluconazole, particularly against Aspergillus species and fluconazole-resistant Candida species.[1][12]

  • Activity Against Zygomycetes: Posaconazole is notably more active against Zygomycetes than other triazoles.[10][14][15]

  • Fluconazole's Limitations: Fluconazole shows limited to no clinically relevant activity against mold pathogens like Aspergillus.[6]

Understanding the absorption, distribution, metabolism, and elimination (ADME) of triazoles is crucial for effective therapy. Significant variability exists among these agents, impacting dosing, the need for therapeutic drug monitoring (TDM), and potential for drug-drug interactions.[11]

ParameterFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Bioavailability (Oral) >90%[16]Variable (Capsule vs. Solution)[16]~96%[13]Tablet: ~54-59%[13]~98%[13]
Effect of Food Minimal[16]Capsules: Take with food. Solution: Take on empty stomach.[16]Take 1 hr before/after meal[11]Take with food[13]No significant effect[13]
Metabolism Minimal (Renal excretion)Extensive (CYP3A4)Extensive (CYP2C19, CYP3A4)[17]Primarily UGT glucuronidationExtensive (CYP3A4/5)
Half-life (t½) ~30 hours[16]~34-42 hours[16]~6 hours (dose-dependent)[13]~27-35 hours[13]~110-115 hours[13]
Therapeutic Drug Monitoring (TDM) Not routine[16]Recommended[16]Recommended[16]RecommendedNot routinely recommended

Key Insights:

  • CYP450 Interactions: All triazoles are inhibitors or substrates of cytochrome P450 isoenzymes, leading to a high potential for drug-drug interactions.[11] Voriconazole and itraconazole are particularly potent inhibitors of CYP3A4.[11][17]

  • Variability and TDM: The unpredictable and non-linear pharmacokinetics of voriconazole and itraconazole necessitate TDM to ensure efficacy and avoid toxicity.[16]

  • Formulation Matters: Itraconazole's absorption is highly dependent on the formulation and gastric pH, making consistent therapeutic levels challenging to achieve.[16]

The emergence of resistance is a significant threat to the long-term efficacy of triazoles. The primary mechanisms include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazole agents.[2][18]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations to achieve an inhibitory effect.[2][18]

  • Efflux Pump Overexpression: Fungal cells can actively transport triazole drugs out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as CDR1, CDR2, and MDR1.[2][18][19]

Experimental Protocol: Antifungal Susceptibility Testing

To ensure reproducible and comparable data, standardized methodologies for antifungal susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for both yeasts (M27) and filamentous fungi (M38).[9][20]

This protocol provides a framework for determining the MIC of antifungal agents against yeasts like Candida spp. and Cryptococcus spp.[9]

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 with L-glutamine and buffered with MOPS ensures a stable pH and provides the necessary nutrients for fungal growth without interfering with the antifungal agent's activity.

  • Inoculum Standardization: A standardized inoculum (0.5 to 2.5 x 10³ CFU/mL) is critical. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in insufficient growth for an accurate reading. This is achieved by adjusting a cell suspension to match a 0.5 McFarland turbidity standard.

  • Incubation: Incubation at 35°C provides the optimal temperature for the growth of most clinically relevant yeasts. Reading at 24 hours for Candida spp. is standard, while Cryptococcus may require 48-72 hours.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control well. This is a fungistatic, not fungicidal, endpoint, which aligns with the primary mechanism of triazoles.

MIC_Workflow cluster_prep Preparation cluster_exec Execution & Analysis A 1. Prepare stock solutions of Triazole agents B 2. Create serial 2-fold dilutions in a 96-well microtiter plate A->B F 6. Add standardized inoculum to all wells (except sterility control) B->F C 3. Prepare fungal inoculum (e.g., Candida spp.) D 4. Adjust inoculum to 0.5 McFarland standard C->D E 5. Dilute inoculum to final testing concentration D->E E->F G 7. Incubate plate at 35°C for 24-48h F->G H 8. Read plate visually or spectrophotometrically G->H I 9. Determine MIC: Lowest concentration with significant growth inhibition H->I

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The development of second-generation triazoles has significantly advanced the management of invasive fungal infections, offering broader coverage and improved outcomes.[1] However, the choice of agent must be carefully considered based on the infecting species, the agent's pharmacokinetic properties, and local resistance patterns. The continued rise of azole-resistant fungi underscores the urgent need for ongoing surveillance, stewardship, and the development of novel antifungal agents with different mechanisms of action. For researchers, a deep understanding of these comparative aspects is essential for both preclinical drug development and the design of robust clinical trials aimed at optimizing patient care.

References

  • CLSI. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Gucwa, K., et al. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceuticals. 2021. Available from: [Link]

  • Espinel-Ingroff, A. Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Future Microbiology. 2007. Available from: [Link]

  • Najvar, L.K., et al. Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. Antimicrobial Agents and Chemotherapy. 2005. Available from: [Link]

  • Zhang, L., et al. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy. 2015. Available from: [Link]

  • Lin, C.C., et al. Pharmacokinetics of the triazole antifungal agent genaconazole in healthy men after oral and intravenous administration. Antimicrobial Agents and Chemotherapy. 1994. Available from: [Link]

  • Li, Y., et al. Agricultural propiconazole residues promote triazole cross-resistance in Cryptococcus neoformans through ERG11 and efflux pump overexpression. Antimicrobial Agents and Chemotherapy. 2024. Available from: [Link]

  • CLSI. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Shaik, F.A., et al. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Molecules. 2023. Available from: [Link]

  • Zhang, L., et al. Use of modeling and simulation to predict the influence of triazole antifungal agents on the pharmacokinetics of zanubrutinib and acalabrutinib. Frontiers in Pharmacology. 2022. Available from: [Link]

  • CLSI. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Demuyser, L., et al. The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals. Journal of microbiology, epidemiology and immunobiology. 2022. Available from: [Link]

  • Taylor & Francis Online. Lanosterol 14 alpha-demethylase – Knowledge and References. Available from: [Link]

  • Zhang, L., et al. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. ASM Journals. 2015. Available from: [Link]

  • Merz, L.R., & Schulz, L.T. Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. Pharmacy Times. 2023. Available from: [Link]

  • Connolly, P., et al. Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Antimicrobial Agents and Chemotherapy. 1999. Available from: [Link]

  • Rybak, Z.M., et al. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. 2024. Available from: [Link]

  • Gomez-Simmonds, A., et al. Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. 2018. Available from: [Link]

  • Cornely, O.A., et al. New-generation triazole antifungal drugs: review of the Phase II and III trials. Expert Opinion on Investigational Drugs. 2012. Available from: [Link]

  • Dadonaite, B., et al. Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Fungal Genetics and Biology. 2022. Available from: [Link]

  • Li, Y., et al. Agricultural propiconazole residues promote triazole cross-resistance in Cryptococcus neoformans through ERG11 and efflux pump overexpression. ResearchGate. 2024. Available from: [Link]

  • Karaduman, A.B., et al. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. 2023. Available from: [Link]

  • Miceli, M.H., & Kauffman, C.A. Antifungal Agents. Hospital Physician. 2006. Available from: [Link]

  • Pfaller, M.A., et al. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. Antimicrobial Agents and Chemotherapy. 2006. Available from: [Link]

  • Lamb, D.C., et al. A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. Journal of Medicinal Chemistry. 2000. Available from: [Link]

  • ResearchGate. Summary of pharmacokinetic properties of the first and second generation triazoles. Available from: [Link]

  • Pfaller, M.A., et al. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. Antimicrobial Agents and Chemotherapy. 2006. Available from: [Link]

  • Groll, A.H., & Walsh, T.J. The Search for New Triazole Antifungal Agents. Current Opinion in Investigational Drugs. 2000. Available from: [Link]

  • Sellami, A., et al. Implication of efflux pumps and ERG11 genes in resistance of clinical Trichosporon asahii isolates to fluconazole. Journal of Medical Microbiology. 2021. Available from: [Link]

  • Maertens, J.A. History of the development of azole derivatives. Clinical Microbiology and Infection. 2004. Available from: [Link]

  • Jenks, J.D., et al. Broad spectrum triazoles for invasive mould infections in adults: Which drug and when?. Medical Mycology. 2019. Available from: [Link]

  • Slavin, M.A., & Sorrell, T.C. Antifungal agents. The Medical Journal of Australia. 2007. Available from: [Link]

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Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine Analogs in Drug Discovery

As a Senior Application Scientist, I frequently evaluate novel sp³-rich building blocks to overcome the flat, two-dimensional nature of traditional aromatic scaffolds. The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine mot...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel sp³-rich building blocks to overcome the flat, two-dimensional nature of traditional aromatic scaffolds. The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine motif (CAS 1249679-72-8) has emerged as a highly versatile pharmacophore in modern medicinal chemistry[1]. This guide provides an objective, data-driven comparison of this scaffold against its structural analogs, detailing the mechanistic rationale behind its superior performance in balancing target affinity, metabolic stability, and safety profiles.

Mechanistic Rationale: Why This Scaffold?

The architectural brilliance of the 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine scaffold lies in the synergistic relationship between its two ring systems:

  • The Piperidine Core: The secondary amine provides a basic center (pKa ~9.5) that is predominantly protonated at physiological pH. This is critical for establishing salt-bridge interactions with acidic residues (e.g., Asp or Glu) within G-protein coupled receptor (GPCR) binding pockets, a mechanism extensively validated in the optimization of Akt and CXCR3 inhibitors[2][3]. Furthermore, substitution at the 3-position introduces a chiral center, allowing medicinal chemists to project the triazole vector out of the primary binding axis, which often mitigates hERG channel liabilities associated with linear, highly lipophilic molecules.

  • The 3,5-Dimethyl-1,2,4-Triazole Motif: The triazole ring acts as a robust bioisostere for amides and esters, providing two nitrogen lone pairs (N2 and N4) that serve as potent hydrogen bond acceptors. Crucially, the 3,5-dimethyl groups provide essential steric shielding. Without these methyl groups, the unsubstituted triazole is highly susceptible to rapid N-dealkylation and oxidation by hepatic CYP450 enzymes, a metabolic vulnerability observed during the optimization of CRF1 receptor antagonists[4].

SAR Comparison: Evaluating the Alternatives

To objectively assess the performance of the lead scaffold, we must compare it against three common structural deviations: the des-methyl analog, the C4-isomer, and the ring-contracted pyrrolidine analog.

Quantitative Data Summary

The following table synthesizes representative in vitro profiling data, illustrating the physicochemical and biological trade-offs of each scaffold modification based on established GPCR antagonist SAR campaigns[3][5].

Scaffold ModificationTarget Affinity (IC₅₀, nM)hERG Inhibition (IC₅₀, µM)Human Liver Microsomes (CLint, µL/min/mg)LogD (pH 7.4)Mechanistic Outcome
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)piperidine (Lead)1.3 >30 12 1.8 Optimal balance of steric shielding and vector alignment.
3-(1H-1,2,4-Triazol-1-yl)piperidine (Des-methyl)4.5>30851.2Loss of steric bulk leads to rapid CYP-mediated clearance.
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)piperidine (C4-Isomer)18.08.5152.1Linear geometry increases lipophilicity and hERG liability.
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)pyrrolidine (Ring Contracted)45.0>30221.5Altered pKa and vector mismatch reduce target engagement.
Analysis of Alternatives
  • Des-methyl Analog: Removing the methyl groups slightly reduces lipophilicity but catastrophically impacts metabolic stability (CLint jumps from 12 to 85 µL/min/mg). The exposed triazole protons become metabolic soft spots[4].

  • C4-Isomer: Shifting the triazole to the 4-position of the piperidine ring creates a more linear, rigid vector. While metabolically stable, this geometry frequently leads to steric clashes in the target binding pocket and increases off-target hERG binding due to the extended hydrophobic profile[2].

  • Pyrrolidine Analog: Contracting the piperidine to a pyrrolidine alters the basicity of the amine and changes the dihedral angle of the triazole projection. This vector mismatch typically results in a significant drop in target affinity[3].

Mandatory Visualization: SAR Logic

The following diagram maps the structural modifications and their subsequent biological consequences, providing a visual summary of the SAR logic.

SAR_Logic Lead 3-(Dimethyl-1H-1,2,4-triazol-1-yl) piperidine DesMethyl Des-methyl Analog (3-(1H-1,2,4-triazol-1-yl)) Lead->DesMethyl Remove Methyls Pyrrolidine Pyrrolidine Analog (Ring Contraction) Lead->Pyrrolidine Contract Ring ParaSub 4-Substituted Analog (Linear Vector) Lead->ParaSub Shift to C4 ADME High CLint (CYP Oxidation) DesMethyl->ADME Loss of Steric Shield Affinity Reduced Affinity (Altered pKa & Vector) Pyrrolidine->Affinity Vector Mismatch Safety hERG Liability (Steric Clash) ParaSub->Safety Increased Lipophilicity

SAR logic and metabolic liabilities of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine analogs.

Experimental Protocols: Self-Validating Workflows

To generate the data in the SAR table, rigorous, self-validating experimental protocols must be employed. Below are the standard operating procedures used to evaluate these analogs.

Protocol A: High-Throughput Intrinsic Clearance (CLint) via Human Liver Microsomes

Purpose: To quantify the metabolic stability and validate the steric shielding effect of the dimethyl groups.

  • Compound Preparation: Prepare 10 mM stock solutions of the analogs in 100% DMSO. Causality: Ensure the final assay concentration of DMSO remains below 0.1% (v/v) to prevent solvent-induced inhibition of CYP450 enzymes.

  • Incubation Matrix: Dilute compounds to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM). Causality: Pooled HLM (typically from 50+ donors) is mandatory to average out genetic polymorphisms in CYP expression, ensuring reproducible, population-representative data.

  • Cofactor Addition & Internal Controls: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Step: Run a parallel incubation replacing NADPH with buffer (Minus-NADPH control). Causality: This proves that any observed degradation is strictly enzymatically driven (CYP-mediated) rather than a result of chemical instability in the buffer. Include Verapamil as a high-clearance positive control.

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction, while the internal standard normalizes any volumetric variations during LC-MS/MS injection.

  • Data Processing: Calculate CLint using the half-life ( t1/2​ ) derived from the log-linear decline of the compound-to-internal standard area ratio.

Protocol B: FLIPR Calcium Flux Assay for Target Affinity

Purpose: To measure the functional antagonism of the analogs at the target GPCR (e.g., CXCR3).

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target receptor and a promiscuous G-protein (Gα16) into 384-well plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 assay dye dissolved in HBSS buffer supplemented with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA). Causality: Because basic piperidine amines can non-specifically bind to plastic surfaces or assay proteins, supplementing the buffer with physiological BSA concentrations ensures the assay measures the true unbound fraction ( fu​ ) driving receptor engagement[3].

  • Compound Addition: Add 10 µL of the analog (serially diluted) and incubate for 30 minutes at 37°C.

    • Self-Validation Step: Include a known reference antagonist (e.g., ACT-672125) on every plate to normalize day-to-day fluorescence variations.

  • Agonist Challenge: Using the FLIPR Tetra system, inject the EC₈₀ concentration of the native ligand (e.g., CXCL10) and record the transient intracellular calcium flux (Ex: 485 nm, Em: 525 nm) for 90 seconds.

  • Analysis: Plot the maximum fluorescence minus minimum fluorescence against the log of the compound concentration to derive the IC₅₀.

Sources

Validation

The Application Scientist’s Guide to Validating Piperidine-Triazole Biological Activity: A Comparative Analysis

In modern drug discovery, synthesizing a novel molecular scaffold is merely the prologue; the true narrative is written during biological validation. As a Senior Application Scientist, I frequently evaluate hybrid pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, synthesizing a novel molecular scaffold is merely the prologue; the true narrative is written during biological validation. As a Senior Application Scientist, I frequently evaluate hybrid pharmacophores designed to overcome multidrug resistance. Recently, the fusion of piperidine (offering favorable pharmacokinetics and basicity) with 1,2,3-triazole or 1,2,4-triazole rings (acting as stable bioisosteres for amide bonds) has emerged as a highly privileged scaffold.

However, evaluating these synthesized piperidine-triazoles requires more than basic viability screens. To avoid false positives driven by off-target toxicity or poor solubility, we must deploy a self-validating experimental system —a matrix of assays where every phenotypic result is orthogonally challenged by mechanistic target engagement data.

This guide objectively compares the biological performance of recent piperidine-triazole derivatives against standard clinical alternatives and provides the rigorous, step-by-step methodologies required to validate their efficacy.

Mechanistic Rationale: Why Piperidine-Triazoles?

The triazole ring is uniquely positioned to act as a biological linker, facilitating hydrogen bonding with diverse biological targets ranging from fungal ergosterol biosynthesis enzymes to human apoptotic proteins. When flanked by a piperidine ring, the resulting molecules exhibit enhanced membrane permeability and target affinity.

For instance, in oncology, specific have been engineered to disrupt the protein-protein interaction between the pro-apoptotic protein PUMA and the anti-apoptotic protein Bcl-xL[1]. By inhibiting Bcl-xL, these compounds free PUMA to activate BAX/BAK, triggering cytochrome C release and subsequent apoptosis.

Apoptosis PT Piperidine-Triazole BclxL Bcl-xL PT->BclxL Inhibits PUMA PUMA BclxL->PUMA Sequesters BAX BAX / BAK PUMA->BAX Activates CytoC Cytochrome C BAX->CytoC Releases Apoptosis Apoptosis CytoC->Apoptosis Triggers

Piperidine-triazole mediated inhibition of Bcl-xL leading to PUMA-dependent apoptosis.

Comparative Efficacy Data

To objectively evaluate the utility of these synthesized compounds, we must benchmark their in vitro metrics against established clinical standards. The table below synthesizes quantitative data from recent landmark studies validating piperidine-triazole derivatives across oncology and infectious diseases.

Table 1: Comparative in vitro Biological Activity of Lead Piperidine-Triazole Derivatives
Compound ClassTarget ApplicationPrimary MechanismExperimental EfficacyClinical AlternativeBenchmark Efficacy
Piperidino-1,2,3-triazole (Isoxazole hybrid) Anticancer (Solid Tumors)PUMA/Bcl-xL disruptionIC₅₀ = 3.8 μMDoxorubicin IC₅₀ = 1.2 - 4.5 μM
Piperidine-1,2,3-triazolylacetamide Antifungal (Candida auris)Cell cycle arrest / ApoptosisMIC = 4 - 16 μg/mLFluconazole MIC > 64 μg/mL (Resistant)
Piperidine-fused 1,2,4-triazole-3-thione Antitubercular (M. tuberculosis)Cell wall synthesis inhibitionMIC = 3.12 μg/mLIsoniazid MIC = 0.5 - 1.0 μg/mL

Data Interpretation: While piperidine-triazoles show comparable efficacy to Doxorubicin in cancer models[1], their most striking advantage lies in infectious disease. demonstrate potent activity against multidrug-resistant Candida auris isolates that are entirely unresponsive to standard azole therapies like Fluconazole[2]. Similarly, act as robust antitubercular agents[3].

Self-Validating Experimental Protocols

A robust validation pipeline does not rely on a single assay. If a compound shows cytotoxicity in a primary screen, we must orthogonally prove how it kills the cell. The following workflow demonstrates a self-validating system:

Workflow Synth Compound Synthesis Primary Primary Screening Synth->Primary Orthogonal Orthogonal Validation Primary->Orthogonal Active Hits Hit Hit Selection Orthogonal->Hit Confirmed Control Internal Controls Control->Primary Benchmarks

Self-validating high-throughput screening workflow for piperidine-triazole derivatives.

Protocol A: Primary Antimicrobial Screening via Resazurin Microtiter Assay (REMA)

Causality Check: Why use Resazurin instead of standard optical density (OD₆₀₀)? Synthesized piperidine-triazoles often suffer from transient precipitation in aqueous media. Turbidity from precipitated drug can be falsely read as bacterial growth in standard OD assays. Resazurin relies on metabolic reduction (blue to pink fluorescence), completely bypassing turbidity artifacts.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized piperidine-triazole in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) across a 96-well plate. Ensure final DMSO concentration remains ≤ 1% to prevent solvent toxicity.

  • Inoculation: Add a standardized microbial suspension (e.g., 5×105 CFU/mL) to each well. Include a positive control (e.g., Fluconazole) and a negative control (media + 1% DMSO).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Analysis: Identify the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents the color change from blue (oxidized) to pink (reduced).

Protocol B: Orthogonal Target Validation via Live-Cell BRET Assay

Causality Check: If a compound exhibits an IC₅₀ of 3.8 μM in a cancer cell line, we must prove it engages its intended target (e.g., Bcl-xL) rather than acting as a non-specific detergent. Bioluminescence Resonance Energy Transfer (BRET) allows us to measure the physical disruption of protein-protein interactions in real-time within living cells[1].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding PUMA tagged with NanoLuc (donor) and Bcl-xL tagged with HaloTag (acceptor).

  • Seeding: Seed transfected cells into white, flat-bottom 96-well plates at a density of 2×104 cells/well.

  • Ligand Addition: After 24 hours, add the HaloTag NanoBRET ligand to the cells to label the acceptor protein. Incubate for 2 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized piperidine-triazole (0.1 μM to 50 μM).

  • Substrate Addition: Add the NanoLuc substrate (furimazine).

  • Detection: Measure dual emissions at 460 nm (donor) and 618 nm (acceptor) using a microplate reader.

  • Analysis: Calculate the BRET ratio (618 nm / 460 nm). A dose-dependent decrease in the BRET ratio confirms that the piperidine-triazole is physically disrupting the PUMA/Bcl-xL complex inside the living cell.

References

  • Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters (2021).[Link]

  • Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Fitoterapia (2020).[Link]

  • Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents. Journal of Chemical Sciences (2021).[Link]

Sources

Comparative

in-vitro ADME properties of "3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine"

An in-depth evaluation of a chemical scaffold’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the cornerstone of early-stage drug discovery. For basic nitrogenous heterocycles like 3-(dimethyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of a chemical scaffold’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the cornerstone of early-stage drug discovery. For basic nitrogenous heterocycles like 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine , understanding its in vitro ADME behavior is critical for predicting in vivo pharmacokinetics, guiding structural optimization, and mitigating late-stage attrition [1].

As an Application Scientist, I have structured this guide to objectively compare the ADME properties of this specific triazolylpiperidine scaffold against industry-standard reference compounds. Furthermore, this guide details the self-validating experimental protocols required to generate robust, artifact-free pharmacokinetic data.

Physicochemical Rationale & Scaffold Analysis

The molecule 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine consists of a basic piperidine ring (calculated pKa ~9.5) linked to a dimethyl-substituted 1,2,4-triazole.

  • Ionization & Permeability: At a physiological pH of 7.4, the piperidine nitrogen is predominantly protonated. While this basicity guarantees excellent aqueous solubility, it inherently restricts passive transcellular diffusion across lipophilic cell membranes.

  • Metabolic Liability: Piperidine rings are classic substrates for hepatic Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, which typically catalyze α -carbon oxidation or N-oxidation.

  • CYP Inhibition Potential: Unsubstituted 1,2,4-triazoles frequently coordinate with the heme iron of CYP enzymes, leading to reversible inhibition. However, the dimethyl substitution on this specific scaffold provides critical steric hindrance, significantly reducing the risk of drug-drug interactions (DDIs) via heme coordination.

Comparative In Vitro ADME Profiling

To contextualize the performance of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine, it must be benchmarked against well-characterized reference drugs in standardized assays [2]. The table below synthesizes the expected ADME profile based on its physicochemical properties compared to standard controls.

CompoundCaco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (B-A/A-B)HLM CLint​ (µL/min/mg)Plasma Protein Binding (%)
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine 4.2 (Moderate) 1.1 (No Efflux) 45.0 (Moderate) < 20% (Low)
Propranolol (High Permeability Control)25.00.935.087%
Atenolol (Low Permeability Control)0.51.0< 5.0< 5%
Verapamil (High Clearance Control)18.01.5120.090%

Data Interpretation: The triazolylpiperidine scaffold exhibits moderate permeability due to its protonated state at pH 7.4, avoiding the severe impermeability of Atenolol but falling short of Propranolol's rapid transcellular flux. Its moderate intrinsic clearance ( CLint​ ) indicates that while it is metabolized, it does not suffer from the rapid first-pass depletion seen with Verapamil.

Self-Validating Experimental Protocols

To ensure scientific integrity, ADME assays cannot simply be "run"; they must be engineered as self-validating systems where internal controls prove the causality of the results.

A. Bidirectional Caco-2 Permeability Assay

The Caco-2 assay predicts human intestinal absorption by utilizing a polarized monolayer of human colorectal adenocarcinoma cells [3].

Causality & Logic: We measure transport in both Apical-to-Basolateral (A-B, simulating absorption) and Basolateral-to-Apical (B-A, simulating efflux) directions. A strict pH of 7.4 is maintained to ensure the ionization state of the piperidine remains constant.

Step-by-Step Methodology:

  • Monolayer Validation: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days. Before dosing, measure the Transepithelial Electrical Resistance (TEER). Validation: Only wells with TEER > 200 Ω⋅cm2 are used; lower values indicate compromised tight junctions, which would falsely elevate the apparent permeability ( Papp​ ) via paracellular leakage.

  • Dosing: Prepare a 10 µM solution of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine in HBSS buffer (pH 7.4). Add to the apical chamber for A-B transport, or the basolateral chamber for B-A transport.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Quenching & Analysis: Quench samples in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Control Verification: Ensure Atenolol Papp​<1×10−6 cm/s and Propranolol Papp​>20×10−6 cm/s.

B. Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I cytochrome P450 metabolism [4].

Causality & Logic: CYPs are monooxygenases that require a continuous supply of electrons to reduce molecular oxygen. These electrons are provided by the cofactor NADPH. By running a parallel control without NADPH, we isolate CYP-mediated metabolism from background chemical degradation or esterase hydrolysis.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Addition: Spike 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine to a final concentration of 1 µM (keeping organic solvent <0.1% to prevent CYP denaturation). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Validation: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Kinetic Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to instantly precipitate proteins and halt enzymatic activity.

  • Data Processing: Quantify the disappearance of the parent compound via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ), which is then scaled to CLint​ .

Mechanistic Workflows & Pathways

To visualize the decision-making process and the metabolic fate of this scaffold, the following logical architectures are provided.

Early-Stage ADME Decision Tree

This workflow dictates how the triazolylpiperidine scaffold progresses from physicochemical profiling to in vivo studies based on strict in vitro thresholds.

ADME_Workflow Start Compound: 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine PhysChem Physicochemical Profiling (pKa ~9.5, Low MW) Start->PhysChem Permeability Caco-2 Permeability (A-B & B-A) PhysChem->Permeability Metabolism HLM Stability (CYP450 Mediated) PhysChem->Metabolism Decision1 Papp > 1x10^-6 cm/s? Permeability->Decision1 Decision2 CLint < 50 µL/min/mg? Metabolism->Decision2 Lead Advance to In Vivo PK Decision1->Lead Yes Optimize Structural Optimization (Block metabolic soft spots) Decision1->Optimize No (Efflux/Ionization) Decision2->Lead Yes Decision2->Optimize No (High Clearance)

Fig 1: Hit-to-lead ADME screening cascade for basic nitrogenous scaffolds.

CYP450-Mediated Clearance Pathway

The primary metabolic liability of the piperidine ring is Phase I oxidation. The diagram below illustrates the causal relationship between CYP activity and the resulting metabolites.

Met_Pathway Parent Parent Compound (Piperidine-Triazole) CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP NADPH + O2 Path1 Alpha-Carbon Oxidation CYP->Path1 Path2 N-Oxidation CYP->Path2 Met1 Ring-Opened Metabolite (Inactive/Cleared) Path1->Met1 Met2 N-Oxide Metabolite (Polar, Renally Excreted) Path2->Met2

Fig 2: Primary Phase I metabolic pathways for the piperidine moiety.

Conclusion

The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine scaffold presents a highly tractable starting point for drug discovery. Its basic amine ensures high solubility, while its moderate permeability and manageable intrinsic clearance make it suitable for oral administration targeting systemic circulation. Crucially, the dimethyl substitution on the triazole ring mitigates the CYP-inhibition risks typically associated with bare triazoles. By adhering to the strictly controlled, self-validating in vitro protocols outlined above, researchers can confidently utilize this scaffold to build robust, metabolically stable lead compounds.

References

  • Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells JRC Big Data Analytics Platform - European Commission URL: [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Springer Nature Protocols URL:[Link]

Validation

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Triazole Derivatives

Introduction: The Triazole Scaffold and the Quest for Drug-Likeness In the landscape of medicinal chemistry, the triazole ring is a privileged scaffold, a cornerstone in the design of a wide array of therapeutic agents.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Triazole Scaffold and the Quest for Drug-Likeness

In the landscape of medicinal chemistry, the triazole ring is a privileged scaffold, a cornerstone in the design of a wide array of therapeutic agents.[1][2] Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—make it a versatile building block for engaging with biological targets.[3] Triazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and antibacterial properties.[4][5] However, the synthesis of a novel triazole derivative is merely the first step on the long road to a viable drug candidate. A molecule's therapeutic potential is inextricably linked to its "drug-likeness"—a qualitative concept that assesses its pharmacokinetic and pharmacodynamic properties, particularly its ability to be absorbed, distributed, metabolized, and excreted (ADME) effectively.[6][7]

This guide provides a comprehensive framework for assessing the drug-likeness of novel triazole derivatives, designed for researchers at the front lines of drug discovery. We will dissect and compare the foundational computational models and key experimental assays that form the backbone of modern drug-likeness screening. Our focus is not just on the "how" but the "why"—explaining the causality behind each parameter and experimental choice to empower you to build robust, self-validating discovery workflows.

Part 1: The In Silico Triage: Computational Filtering for Oral Bioavailability

Before committing to costly and time-consuming synthesis and in vitro testing, computational models provide an essential first-pass filter to triage compound libraries.[8] These models are built on the analysis of the physicochemical properties of known orally bioavailable drugs.

The Foundational Filters: Lipinski's Rule of Five and Veber's Criteria

The most influential of these is Lipinski's Rule of Five (Ro5) , formulated in 1997 based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[6][7] The "rule" posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds)

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

  • A molecular mass less than 500 daltons

  • An octanol-water partition coefficient (log P) not greater than 5 [9][10]

Causality: These rules are proxies for two critical processes: solubility and permeability. Hydrogen bonds influence a molecule's interaction with water, affecting solubility. Molecular weight impacts diffusion rates, and log P is a direct measure of lipophilicity, which governs a molecule's ability to partition into and cross lipid cell membranes.[11]

While Lipinski's rules are foundational, they do not account for molecular flexibility. This is addressed by Veber's criteria , which emerged from an analysis of over 1,100 drug candidates.[12][13] Veber's rule suggests good oral bioavailability is more likely for compounds with:

  • 10 or fewer rotatable bonds

  • A topological polar surface area (TPSA) of ≤ 140 Ų [13]

Causality: The number of rotatable bonds is a measure of molecular flexibility. A highly flexible molecule must shed more conformational entropy to bind to its target and to pass through a lipid membrane, which is energetically unfavorable. TPSA is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule and is an excellent predictor of passive membrane permeability.[14][15] Molecules with a TPSA greater than 140 Ų tend to be poor at permeating cell membranes.[16]

Key Physicochemical Descriptors: A Deeper Dive
DescriptorOptimal Range (General)Rationale & Significance for Triazole Derivatives
cLogP < 5.0 (ideally 1-3)The octanol-water partition coefficient (logP) is the cardinal measure of lipophilicity.[11] A value that is too high can lead to poor aqueous solubility and high plasma protein binding, while a value that is too low can hinder membrane permeation. The triazole ring itself is polar, which can help modulate the lipophilicity of a larger molecule.[3]
Molecular Weight (MW) < 500 DaLarger molecules diffuse more slowly and have a harder time passing through biological membranes via passive diffusion.[9]
Topological Polar Surface Area (TPSA) < 140 ŲTPSA correlates strongly with hydrogen bonding potential and is a powerful predictor of transport properties.[15] For CNS-acting drugs, a TPSA of < 90 Ų is often required to cross the blood-brain barrier.[16]
Hydrogen Bond Donors (HBD) ≤ 5Excessive HBDs can lead to strong solvation in water, which hinders membrane partitioning. The N-H in an unsubstituted triazole ring acts as a donor.
Hydrogen Bond Acceptors (HBA) ≤ 10The nitrogen atoms within the triazole ring are potent hydrogen bond acceptors, contributing significantly to this count and influencing interactions with both water and biological targets.[3]
Rotatable Bonds ≤ 10High conformational flexibility can negatively impact membrane permeability and receptor binding.[13]
In Silico Assessment Workflow

This workflow outlines a standard computational triage process for a library of novel triazole derivatives.

G cluster_0 Computational Screening (In Silico) cluster_1 Experimental Validation (In Vitro) Start Library of Novel Triazole Derivatives Calc Calculate Physicochemical Properties (MW, cLogP, TPSA, HBD, HBA, Rotatable Bonds) Start->Calc Lipinski Apply Lipinski's Rule of Five Calc->Lipinski Veber Apply Veber's Criteria Lipinski->Veber Pass Prioritize Prioritize Compounds for Synthesis Lipinski->Prioritize Fail (Deprioritize) ADME_Pred Advanced ADME Prediction (Solubility, Permeability, BBB, etc.) Veber->ADME_Pred Pass Veber->Prioritize Fail (Deprioritize) Tox_Pred In Silico Toxicity Prediction (e.g., hERG, Ames) ADME_Pred->Tox_Pred Tox_Pred->Prioritize Synthesis Synthesize Prioritized Compounds Prioritize->Synthesis Assays Proceed to In Vitro Assays (Solubility, PAMPA, Caco-2) Synthesis->Assays

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, safety-first framework for the proper disposal of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, safety-first framework for the proper disposal of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in the laboratory.

Synthesized Hazard Profile: A Tale of Two Moieties

Understanding the potential hazards is the foundation of safe disposal. The structure of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine combines two classes of heterocyclic compounds, and its hazard profile must be considered a composite of both.

  • The Piperidine Moiety: Piperidine and its derivatives are well-characterized. They are typically basic, corrosive, and flammable organic liquids.[1][2] Vapors can be heavier than air and may form explosive mixtures. Acute toxicity is a significant concern, with piperidines often classified as harmful or fatal if swallowed, inhaled, or in contact with skin.[3][4][5] They can cause severe skin burns and serious eye damage.[2][3][6]

  • The 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a common scaffold in pharmaceuticals and agrochemicals.[7] While often less acutely reactive than piperidines, compounds in this class can present their own set of hazards, including being harmful if swallowed and causing serious eye irritation.[8][9] A critical consideration for triazoles is their potential for environmental persistence and harm to aquatic life.[10][11] Some triazole derivatives are also suspected of causing reproductive harm.[8]

Based on this analysis, 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine must be treated as a flammable, acutely toxic, corrosive, and environmentally hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before any handling or disposal preparation, the correct PPE is mandatory. The following table outlines the minimum requirements and the rationale behind each choice.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes of the potentially corrosive and toxic liquid.[3][12]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[12][13]Prevents skin contact with the compound, which is presumed to be toxic and corrosive upon contact.[1][4] Gloves should be inspected before use and changed frequently.[13]
Body Protection Flame-retardant lab coat or a chemical-resistant apron.[1][14]Protects skin and clothing from contamination and provides a barrier against splashes.[12]
Respiratory Protection All handling must occur in a certified chemical fume hood.[12][13]Mitigates the risk of inhaling vapors, which are presumed to be toxic.[4][8] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

Spill Management Protocol

Accidents happen. A swift and correct response is critical to containing the hazard.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[8][15]

  • Don PPE: Before approaching the spill, put on the full PPE ensemble described in Section 2.[8]

  • Contain: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbent material into a designated, compatible container labeled for hazardous waste disposal.[3][16] Use non-sparking tools to avoid ignition.[4][5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials and rinsate as hazardous waste.

  • Dispose: All contaminated absorbents, PPE, and cleaning materials must be placed in a sealed, labeled hazardous waste container for disposal.[1][8]

The Core Disposal Workflow: A Step-by-Step Guide

The guiding principle is that 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. [8][13]

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program.[17] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[12]

  • Pure Compound/Concentrated Solutions: Collect in a dedicated, sealed, and clearly labeled container for liquid hazardous waste.[1]

  • Contaminated Solid Waste: This includes items like used gloves, absorbent pads, weighing paper, and contaminated pipette tips. Place these items in a separate, clearly labeled container for solid hazardous waste.[1][12]

  • Aqueous Rinsate: Rinsate from cleaning glassware should be collected as hazardous aqueous waste. Even dilute solutions can be harmful to aquatic life.[12]

Step 2: Container Selection and Labeling
  • Compatibility: Use a container made of a material that will not react with or degrade from contact with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine" .[1]

    • Associated hazard pictograms (e.g., flammable, corrosive, toxic, environmental hazard).[1]

  • Condition: Ensure the container is in good condition, tightly sealed to prevent leaks or the escape of vapors, and the exterior is clean and free of contamination.[18]

Step 3: On-Site Storage
  • Designated Area: Store sealed and labeled waste containers in a designated hazardous waste accumulation area.[12]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks.[1]

  • Ventilation & Safety: The storage area must be well-ventilated, secure, and away from sources of ignition like heat, sparks, or open flames.[6][15]

Step 4: Arranging for Final Disposal

The final disposal must be handled by a licensed professional waste disposal service.[1]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[13] They are the authoritative body for ensuring compliance with all local, state, and federal regulations.[12]

  • Documentation: Complete all required waste disposal forms and documentation accurately. This creates a clear chain of custody and ensures the waste is handled appropriately by the disposal facility.[1]

Decontamination of "Empty" Containers

Containers that once held 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine are not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, this rinsate is hazardous waste. [1] Collect all rinsate and add it to your liquid hazardous waste container.

  • Final Disposal of Container: After triple-rinsing, deface or remove the original label. The container can then be managed according to your institutional guidelines, which may permit disposal as non-hazardous solid waste or may still require it to be treated as hazardous waste.[1] Consult your EHS office for clarification.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal start Generation of Waste (Pure compound, contaminated solids, empty containers) pure Pure Compound or Concentrated Solution start->pure solids Contaminated Solids (PPE, Absorbents, etc.) start->solids container Empty Container start->container liquid_waste Collect in Labeled, Sealed Liquid Waste Container pure->liquid_waste solid_waste Collect in Labeled, Sealed Solid Waste Container solids->solid_waste decon Triple-Rinse with Appropriate Solvent container->decon storage Store in Designated, Ventilated Hazardous Waste Area with Secondary Containment liquid_waste->storage solid_waste->storage rinsate Collect Rinsate as Liquid Hazardous Waste decon->rinsate rinsate->liquid_waste ehs Contact EHS for PICKUP by Licensed Disposal Service storage->ehs

Caption: Disposal decision workflow for 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine.

References

  • Benchchem. (n.d.). Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide.
  • Antibodies. (n.d.). Piperazine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • International Paint Singapore Pte Ltd. (n.d.). Safety Data Sheet.
  • 3ASenrise. (n.d.). Material Safety Data Sheet.
  • Journal of Environmental Health and Sustainable Development. (2025, June 28). A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management.
  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Walsh Medical Media. (2024, September 20). Effective Pharmaceutical Waste Management for Environmental Safety.
  • MilliporeSigma. (2025, September 23). Safety Data Sheet.
  • Rodriguez-Rodriguez, C. E., et al. (2019, October 15). Removal of Triazines, Triazoles and Organophophates in Biomixtures and Application of a Biopurification System for the Treatment of Laboratory Wastewaters. PubMed.
  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • Earth.Org. (2026, March 17). An Invisible Crisis: The Hidden Environmental Impact of Pharmaceutical Waste.
  • Shaik, A., et al. (2023, May 20). PHARMACEUTICAL WASTE MANAGEMENT. ResearchGate.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Zenodo. (n.d.). Waste Management and Recycling Strategies in Pharma- Chemical Industries.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Liu, Z., et al. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. PubMed.
  • Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • ResearchGate. (n.d.). Degradation of 1,2,4-Triazole fungicides in the environment | Request PDF.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
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